1-(2-Bromoethoxy)-4-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPKRUNMHMICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366435 | |
| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-48-9 | |
| Record name | 1-(2-Bromoethoxy)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(2-bromoethoxy)-4-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene (CAS Number 332-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-4-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromoethoxy chain and a fluorinated phenyl ring, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.
Physicochemical and Spectral Data
The following tables summarize the key physical and predicted spectral properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 332-48-9 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Clear colorless to brownish liquid after melting |
| Melting Point | 58-60 °C |
| Boiling Point | 66 °C at 0.1 mmHg |
| Density | ~1.49 g/cm³ (estimate) |
| Refractive Index | ~1.530-1.532 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (AA'BB' system): δ 6.8-7.1 ppm. Methylene protons adjacent to oxygen (-OCH₂-): Triplet, δ ~4.2 ppm. Methylene protons adjacent to bromine (-CH₂Br): Triplet, δ ~3.6 ppm. |
| ¹³C NMR | Aromatic carbons: δ 115-160 ppm (C-F coupling expected). Methylene carbon adjacent to oxygen (-OCH₂-): δ ~68 ppm. Methylene carbon adjacent to bromine (-CH₂Br): δ ~29 ppm. |
| IR Spectroscopy | C-F stretch: ~1220 cm⁻¹. C-O-C (ether) stretch: ~1100-1250 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. Aromatic C-H stretch: ~3030 cm⁻¹. Aromatic C=C stretch: ~1500-1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio) at m/z 218 and 220. Fragmentation may involve loss of the bromoethyl group or cleavage of the ether bond. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-fluorophenol with 1,2-dibromoethane in the presence of a base.
Synthesis of this compound
Experimental Protocol:
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add 1,2-dibromoethane (1.5-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield this compound.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is characterized by the bromoethoxy group, which is susceptible to nucleophilic substitution, and the fluorophenyl ring. The bromine atom on the ethyl chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Nucleophilic Substitution Reactions
The bromo group can be substituted by amines, thiols, azides, and other nucleophiles to create a library of derivatives.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (1.0-1.5 eq) and a base if necessary (e.g., K₂CO₃ or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Application in the Synthesis of a Hypothetical Drug Candidate
To illustrate its utility in drug discovery, a hypothetical synthesis of a G-protein coupled receptor (GPCR) modulator is presented. GPCRs are a large family of transmembrane receptors involved in numerous physiological processes and are prominent drug targets.
Illustrative Synthesis:
This compound can be reacted with a secondary amine, such as piperidine, via nucleophilic substitution to form an intermediate. This intermediate can then be further functionalized. While a direct synthesis of an approved drug from this starting material is not readily found in the public domain, this pathway exemplifies its potential.
Potential Impact on Signaling Pathways
By serving as a scaffold for GPCR modulators, derivatives of this compound could potentially influence a variety of signaling cascades. GPCRs, upon activation by a ligand, can couple to different G proteins (e.g., Gs, Gi, Gq), leading to downstream effects such as changes in cyclic AMP (cAMP) levels, intracellular calcium concentration, or activation of protein kinase pathways. The specific signaling pathway modulated would depend on the final structure of the drug candidate and the GPCR it targets.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Hazard Information
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its dual reactivity allows for the introduction of a wide range of functionalities, making it a key building block for creating diverse chemical libraries. The presence of a fluorine atom is particularly advantageous for tuning the properties of the final products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors.
An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-4-fluorobenzene is a halogenated aromatic ether that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The presence of both a reactive bromoethoxy group and a fluorinated phenyl ring imparts unique physicochemical properties and synthetic versatility to the molecule. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this intermediate attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| CAS Number | 332-48-9 | |
| Melting Point | 58-60 °C | |
| Boiling Point | 66 °C at 0.1 mmHg | |
| Density (estimate) | 1.4901 g/cm³ | |
| Refractive Index | 1.53-1.532 | |
| Solubility | Minimal in water; Soluble in common organic solvents. | [2][3] |
| pKa (predicted) | No data available | |
| logP (predicted) | No data available |
Synthesis and Purification
This compound is typically synthesized via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane to form the desired ether.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)[4]
-
A suitable solvent (e.g., acetone, acetonitrile, DMF)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol in the chosen solvent.
-
Add the base to the solution and stir until the 4-fluorophenol is completely deprotonated to form the 4-fluorophenoxide.
-
Slowly add an excess of 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
Purification Protocol: Silica Gel Column Chromatography
The crude this compound can be purified by silica gel column chromatography.[5]
Materials:
-
Crude this compound
-
Silica gel (100-200 or 200-300 mesh)
-
Eluent system: Petroleum ether/Ethyl acetate (e.g., 10:1 v/v)[5]
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the petroleum ether/ethyl acetate mixture.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Spectroscopic Data
At the time of this writing, publicly available experimental spectra for this compound are limited. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The four protons on the 4-fluorophenyl ring will likely appear as a complex multiplet in the aromatic region (typically δ 6.8-7.2 ppm). The fluorine atom will cause splitting of the signals of the adjacent protons.
-
Ethoxy Protons: The two methylene groups of the ethoxy chain will appear as two triplets. The methylene group attached to the oxygen (-O-CH₂-) is expected to be downfield (around δ 4.3 ppm) due to the deshielding effect of the oxygen atom. The methylene group attached to the bromine (-CH₂-Br) will also be downfield (around δ 3.6 ppm) due to the electronegativity of the bromine atom.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule.
-
Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 115-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J-CF), and the other aromatic carbons will show smaller two- and three-bond couplings.
-
Aliphatic Carbons: Two signals are expected for the ethoxy chain carbons. The carbon attached to the oxygen (-O-CH₂-) will be around δ 68 ppm, and the carbon attached to the bromine (-CH₂-Br) will be further upfield, around δ 30 ppm.
Predicted IR (Infrared) Spectrum
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-F Stretch: A strong absorption band is expected in the region of 1200-1250 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption band will appear around 1240 cm⁻¹ (asymmetric stretch) and a weaker one around 1030 cm⁻¹ (symmetric stretch).
-
C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C=C Bending: Out-of-plane bending vibrations for the para-substituted ring will appear in the 810-840 cm⁻¹ region.
Predicted Mass Spectrum (MS)
The mass spectrum, likely obtained by electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 218 and 220 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Fragmentation may involve the loss of the bromine atom, cleavage of the ether bond, and fragmentation of the ethoxy chain. Common fragments could include [M-Br]⁺, [M-OCH₂CH₂Br]⁺, and ions corresponding to the fluorophenyl moiety.
Applications in Drug Development
The fluorophenyl moiety is a common feature in many pharmaceuticals due to the beneficial effects of fluorine substitution. The incorporation of fluorine can block metabolic pathways, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
This compound serves as a versatile intermediate to introduce the 4-fluorophenoxyethyl group into a larger molecule. The bromo group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile connection of this fragment to a variety of molecular scaffolds.
Logical Relationships and Experimental Workflows
The synthesis and application of this compound can be visualized through the following logical workflow.
This diagram illustrates the progression from starting materials through synthesis and purification to the final application of this compound in the generation and testing of new potential drug candidates.
Conclusion
This compound is a strategically important intermediate for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its purification can be achieved using standard laboratory techniques. The presence of the fluorophenyl group offers the potential to enhance the pharmacological properties of new molecular entities. This technical guide provides a foundational understanding of its physicochemical properties and synthetic utility, which will be of value to researchers and scientists working in the field of drug development. Further research to obtain detailed experimental spectral data and to explore its application in the synthesis of specific bioactive molecules is warranted.
References
Spectroscopic and Synthetic Profile of 1-(2-Bromoethoxy)-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene. This compound serves as a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characterization and preparation essential for its effective utilization.
Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, this section presents predicted data based on the analysis of its constituent functional groups and spectral data from analogous compounds. These predictions provide a reliable reference for the identification and characterization of the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the fluorobenzene ring and the aliphatic protons of the bromoethoxy group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.05 - 6.95 | Multiplet | 2H | Ar-H (ortho to F) |
| ~ 6.90 - 6.80 | Multiplet | 2H | Ar-H (ortho to O) |
| ~ 4.30 | Triplet | 2H | -O-CH₂- |
| ~ 3.65 | Triplet | 2H | -CH₂-Br |
Predicted in CDCl₃ at 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and bromoethoxy substituents, as well as two signals for the aliphatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.5 (d, ¹JCF ≈ 240 Hz) | Ar-C-F |
| ~ 154.5 | Ar-C-O |
| ~ 116.5 (d, ²JCF ≈ 23 Hz) | Ar-C (ortho to F) |
| ~ 116.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to O) |
| ~ 68.5 | -O-CH₂- |
| ~ 29.0 | -CH₂-Br |
Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.
MS (Mass Spectrometry)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 220/218 | Moderate | [M]⁺ (Molecular ion) |
| 139 | Moderate | [M - CH₂CH₂Br]⁺ |
| 111 | High | [M - OCH₂CH₂Br]⁺ |
| 109/107 | High | [CH₂CH₂Br]⁺ |
Predicted for Electron Ionization (EI) source.
IR (Infrared) Spectroscopy
The IR spectrum will display absorption bands characteristic of the aromatic C-H, C-F, C-O, and aliphatic C-H and C-Br bonds.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2960-2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1500 | Strong | Aromatic C=C stretch |
| ~ 1250-1200 | Strong | Aryl-O stretch |
| ~ 1220-1180 | Strong | C-F stretch |
| ~ 650-550 | Medium-Strong | C-Br stretch |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3]
Materials and Reagents
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Addition of Reagent: While stirring the suspension, add 1,2-dibromoethane (3.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Structural Analysis of 1-(2-Bromoethoxy)-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural analysis of 1-(2-Bromoethoxy)-4-fluorobenzene (CAS No. 332-48-9). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected analytical results based on established spectroscopic principles and data from structurally analogous compounds. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a representative experimental protocol for its synthesis, and a generalized workflow for the structural elucidation of novel organic compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a halogenated aromatic ether. Such compounds are of interest in organic synthesis and medicinal chemistry as building blocks for more complex molecules. The presence of three distinct functionalities—a fluorinated benzene ring, an ether linkage, and a bromoalkane chain—makes it a versatile intermediate. A thorough structural characterization is paramount to confirm its identity and purity before its use in further synthetic steps. This guide details the analytical techniques used for such a characterization.
Physicochemical Properties
Basic physicochemical properties of this compound are compiled from available sources.
| Property | Value | Source |
| CAS Number | 332-48-9 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | FC1=CC=C(OCCBr)C=C1 | [1] |
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.00 - 7.10 | m | 2H | Ar-H (ortho to F) | Expected to be a multiplet due to coupling with adjacent protons and the fluorine atom. |
| ~ 6.85 - 6.95 | m | 2H | Ar-H (ortho to O) | Expected to be a multiplet due to coupling with adjacent protons and the fluorine atom. |
| ~ 4.25 | t | 2H | -O-CH₂- | Triplet due to coupling with the adjacent -CH₂Br group. |
| ~ 3.60 | t | 2H | -CH₂-Br | Triplet due to coupling with the adjacent -OCH₂- group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons. The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).
Table 2: Predicted ¹³C NMR Data (Proton Decoupled, Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 158.0 (d) | C-F | Large one-bond C-F coupling constant (¹JCF). |
| ~ 154.0 (d) | C-O | Small four-bond C-F coupling constant (⁴JCF). |
| ~ 116.0 (d) | CH (ortho to F) | Two-bond C-F coupling constant (²JCF). |
| ~ 115.5 (d) | CH (ortho to O) | Three-bond C-F coupling constant (³JCF). |
| ~ 68.0 | -O-CH₂- | |
| ~ 29.0 | -CH₂-Br |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1500 | Strong | Aromatic C=C stretch |
| ~ 1250 - 1200 | Strong | Aryl-F stretch |
| ~ 1240 - 1020 | Strong | Aryl-O-C stretch (asymmetric & symmetric) |
| ~ 650 - 550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 218/220 | ~ 50/50 | [M]⁺ (Molecular ion) |
| 123 | High | [M - CH₂CH₂Br]⁺ |
| 111 | Moderate | [C₆H₄FO]⁺ |
| 95 | High | [C₆H₄F]⁺ |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general method for the Williamson ether synthesis, which can be adapted for the preparation of the title compound.
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
General Protocol for Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
Sample Preparation and Analysis:
-
NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra at room temperature.
-
IR: Place a small amount of the neat liquid sample directly onto the ATR crystal and record the spectrum.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of a synthesized compound.
Caption: General workflow for synthesis and structural confirmation.
Caption: Relationship between structure and spectroscopic data.
Conclusion
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While direct experimental data is not widely published, a comprehensive analysis based on the foundational principles of NMR, IR, and mass spectrometry, supported by data from analogous compounds, allows for a confident prediction of its structural features. The protocols and expected data presented in this guide provide a solid framework for the synthesis and characterization of this and similar molecules, which are valuable intermediates in the field of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene from 4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The primary focus of this document is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This guide details the reaction mechanism, experimental protocols, and characterization of the target compound.
Introduction
This compound serves as a key building block in organic synthesis. The presence of the fluoro group can enhance the metabolic stability and binding affinity of target molecules, while the bromoethoxy moiety provides a reactive handle for further functionalization, making it a desirable intermediate in drug discovery and materials science. The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.
Reaction Scheme and Mechanism
The synthesis of this compound from 4-fluorophenol proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions.
Reaction:
4-Fluorophenol + 1,2-Dibromoethane --(Base)--> this compound
Mechanism:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-fluorophenol to form the 4-fluorophenoxide ion.
-
Nucleophilic Attack: The 4-fluorophenoxide ion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane.
-
Displacement: The attack results in the displacement of a bromide ion as the leaving group, forming the desired ether linkage.
Experimental Protocol
This section details a reliable and high-yielding protocol for the synthesis of this compound.
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel (for column chromatography)
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenol and an excess of 1,2-dibromoethane.
-
First Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.
-
Base Addition: After the initial reflux period, add sodium hydroxide to the reaction mixture.
-
Second Reflux: Continue to heat the mixture at reflux for an additional 5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product three times with dichloromethane.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.[1]
-
-
Product Characterization: The final product, this compound, can be characterized by standard spectroscopic methods. A reported yield for this procedure is 90%.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluorophenol | 1 equivalent | [1] |
| 1,2-Dibromoethane | Excess | [1] |
| Sodium Hydroxide | 3 equivalents (relative to 4-fluorophenol) | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (for extraction) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 10 hours (total) | [1] |
| Purification | ||
| Method | Silica Gel Column Chromatography | [1] |
| Eluent | Petroleum Ether / Ethyl Acetate (10:1, v/v) | [1] |
| Yield | ||
| Isolated Yield | 90% | [1] |
Variations and Considerations
The Williamson ether synthesis is a versatile reaction, and several parameters can be modified to optimize the synthesis of aryl ethers.
-
Base: While sodium hydroxide is effective, other bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used. Cesium carbonate is often more soluble and can lead to higher yields at lower temperatures.
-
Solvent: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) can be used as the reaction solvent. DMF, in particular, can accelerate SN2 reactions.
-
Leaving Group: While 1,2-dibromoethane is a common choice, other dihaloalkanes or alkyl sulfonates can also be employed.
It is important to use an excess of the dihaloalkane to minimize the formation of the bis-aryloxyethane byproduct.
Safety Precautions
-
4-Fluorophenol: Is toxic and corrosive. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
1,2-Dibromoethane: Is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Williamson ether synthesis.
References
Reactivity of the Bromoethoxy Group in Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromoethoxy group, when attached to an aromatic ring, introduces a unique combination of reactive centers, influencing both the aromatic system and offering a site for aliphatic substitution. This technical guide provides an in-depth analysis of the reactivity of the bromoethoxy moiety in aromatic compounds. It covers the synthesis of these compounds, the directing effects of the bromoethoxy group in electrophilic aromatic substitution, the reactivity of the bromoethyl chain in nucleophilic substitution reactions, and its applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile functional group.
Introduction
Aromatic compounds bearing a bromoethoxy substituent are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The bromoethoxy group imparts a dual reactivity to the molecule. The ether linkage to the aromatic ring influences its electron density and, consequently, its susceptibility to electrophilic attack. Simultaneously, the terminal bromine atom on the ethoxy chain serves as a good leaving group for nucleophilic substitution reactions. Understanding the interplay of these reactive sites is crucial for the strategic design and synthesis of complex molecules.
Synthesis of Aromatic Bromoethoxy Compounds
The most common and efficient method for the synthesis of aromatic bromoethoxy compounds is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a 1,2-dihaloethane, typically 1,2-dibromoethane.
General Reaction Scheme
Caption: General scheme of Williamson ether synthesis for bromoethoxy aromatics.
Experimental Protocol: Synthesis of 2-Phenoxyethyl Bromide
This protocol describes the synthesis of 2-phenoxyethyl bromide from phenol and 1,2-dibromoethane.
Materials:
-
Phenol
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH)
-
Water
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (0.2 mol), 1,2-dibromoethane (1.0 mol, a 5-fold excess is used to minimize the formation of the bis-ether byproduct), and water (100 mL).
-
While stirring vigorously, slowly add a solution of sodium hydroxide (0.2 mol) in water (30 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-130 °C) and maintain reflux for 6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer (containing the product and excess 1,2-dibromoethane) will be the lower layer.
-
Separate the organic layer and wash it twice with a saturated aqueous potassium carbonate solution, followed by two washes with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The excess 1,2-dibromoethane can be removed by distillation at atmospheric pressure.
-
The desired product, 2-phenoxyethyl bromide, is then purified by vacuum distillation, collecting the fraction boiling at 105-107 °C at 6 mmHg.
Expected Yield: 85%[1]
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The bromoethoxy group acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating resonance effect of the ether oxygen atom, which outweighs its electron-withdrawing inductive effect.
Directing Effects and Mechanism
The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This stabilization of the arenium ion intermediate at these positions leads to the preferential formation of ortho and para substituted products.
Caption: Electrophilic aromatic substitution on a bromoethoxy-substituted benzene.
Quantitative Data
| Reaction | Substrate | Reagents | Products | Yield (%) | Reference |
| Bromination | Ethoxybenzene | Br₂, FeBr₃ | o-Bromoethoxybenzene, p-Bromoethoxybenzene | Mixture | [1] |
| Nitration | Bromobenzene | HNO₃, H₂SO₄ | o-Nitrobromobenzene, p-Nitrobromobenzene | Mixture | [2] |
Experimental Protocol: Nitration of Bromobenzene (Adapted for Bromoethoxybenzene)
This protocol for the nitration of bromobenzene can be adapted for bromoethoxybenzene, with the expectation of obtaining a mixture of ortho- and para-nitro-bromoethoxybenzene.
Materials:
-
Bromoethoxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully prepare a nitrating mixture by adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.
-
In a separate flask, dissolve 5 g of bromoethoxybenzene in a minimal amount of glacial acetic acid (optional, to aid dissolution).
-
Slowly, and with constant stirring, add the bromoethoxybenzene solution dropwise to the cold nitrating mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to separate the ortho and para isomers.
Reactivity of the Bromoethyl Group: Nucleophilic Substitution
The terminal bromine atom on the ethoxy chain is susceptible to nucleophilic attack, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.
SN2 Reaction Mechanism
The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Caption: Sₙ2 reaction at the bromoethyl group.
Quantitative Data
The rate of the SN2 reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates.
| Nucleophile | Solvent | Relative Rate |
| I⁻ | Acetone | High |
| N₃⁻ | DMF | High |
| CN⁻ | DMSO | Moderate-High |
| RS⁻ | Ethanol | High |
| RO⁻ | Alcohol | Moderate |
| H₂O | Water | Low |
Experimental Protocol: Substitution with Azide
This protocol describes the substitution of the bromine atom in 2-phenoxyethyl bromide with an azide group.
Materials:
-
2-Phenoxyethyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-phenoxyethyl bromide (10 mmol) in 50 mL of DMF.
-
Add sodium azide (15 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-phenoxyethyl azide.
-
The product can be purified by column chromatography on silica gel if necessary.
Applications in Drug Development
The bromoethoxy group and related structures are found in several pharmaceutical compounds. The reactivity of this group allows for the synthesis of complex molecules with desired biological activities.
Rilpivirine: An HIV Reverse Transcriptase Inhibitor
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While it doesn't contain a bromoethoxy group, its synthesis involves intermediates with related functionalities, and its mechanism of action provides a relevant example of targeting a specific biological pathway. Rilpivirine has also been investigated for its potential anticancer effects, possibly through the inhibition of Aurora A kinase and effects on the JAK-STAT and VEGF-VEGFR signaling pathways.[3]
Caption: Postulated inhibitory effect of Rilpivirine on the JAK-STAT signaling pathway.
Amiodarone: An Antiarrhythmic Agent
Amiodarone is a complex antiarrhythmic drug that affects multiple ion channels in cardiac myocytes. Although it contains iodine instead of bromine, its core structure features a substituted phenoxy group, and its mechanism illustrates how halogenated aromatic compounds can modulate biological signaling. Amiodarone primarily blocks potassium channels, but also affects sodium and calcium channels, and has anti-adrenergic properties.[4][5]
Caption: Multi-channel blocking action of Amiodarone on cardiac myocytes.
Conclusion
The bromoethoxy group is a versatile functional moiety in aromatic chemistry. It activates the aromatic ring towards ortho, para-electrophilic substitution and provides a reactive handle for nucleophilic substitution at the terminal bromine. This dual reactivity makes bromoethoxy-substituted aromatic compounds valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals. The provided experimental protocols and reactivity data serve as a practical guide for researchers leveraging the unique chemical properties of this functional group. Further investigation into the quantitative effects of the bromoethoxy group on electrophilic aromatic substitution rates and the exploration of its utility in the synthesis of novel bioactive compounds are promising areas for future research.
References
- 1. youtube.com [youtube.com]
- 2. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
The Fluorine Factor: An In-depth Technical Guide to the Reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity for its biological target. This technical guide delves into the pivotal role of the fluorine atom in modulating the reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene, a versatile building block in the synthesis of various pharmaceutical agents. By examining the electronic and steric effects of fluorine, we aim to provide a comprehensive understanding of its influence on the key reactions this molecule undergoes, empowering researchers to leverage its properties in the design of novel therapeutics.
The Dual Nature of Fluorine: Electronic Effects on the Aryl Ring
The reactivity of the 4-fluorophenyl group in this compound is governed by the dual electronic nature of the fluorine atom. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAr).
Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. This resonance effect increases the electron density at the ortho and para positions. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, the +M effect of fluorine is significantly weaker than its -I effect.
The overall impact on reactivity is a complex interplay of these opposing effects. For reactions where the transition state is sensitive to the electron density of the aromatic ring, the fluorine atom's influence is significant.
Quantitative Analysis of Fluorine's Electronic Effect: Hammett Constants
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.
For the para-fluoro substituent, the Hammett constant (σₚ) is +0.06.[1][2] The small positive value indicates that the fluorine atom is weakly electron-withdrawing overall at the para position. This is a result of the strong -I effect being largely canceled out by the +M effect. In contrast, the σₚ value for a nitro group is +0.78, indicating a much stronger electron-withdrawing character.
Table 1: Hammett Constants (σₚ) for Various Substituents
| Substituent | Hammett Constant (σₚ) |
| -F | +0.06 |
| -Cl | +0.23 |
| -Br | +0.23 |
| -I | +0.18 |
| -NO₂ | +0.78 |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
This data quantitatively demonstrates the unique position of fluorine among the halogens and other functional groups, highlighting its relatively mild electronic impact on the para position of the benzene ring.
Reactivity of the Bromoethoxy Side Chain: The Williamson Ether Synthesis
The bromoethoxy side chain of this compound is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions, most notably the Williamson ether synthesis. This reaction is a cornerstone of ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6][7]
The fluorine atom on the aromatic ring primarily exerts an indirect electronic effect on the reactivity of the bromoethoxy group. By withdrawing electron density from the phenoxy oxygen, the fluorine atom makes the ether oxygen slightly less electron-donating towards the ethyl bromide moiety. This can have a subtle effect on the reaction kinetics compared to the non-fluorinated analog.
Experimental Protocols
General Procedure for Williamson Ether Synthesis with this compound
This protocol provides a general guideline for the synthesis of ethereal derivatives from this compound. The specific nucleophile, base, and solvent may need to be optimized for each specific reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, alcohol, or amine)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the mixture and stir until the nucleophile is deprotonated (if applicable).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will depend on the specific reactants and solvent used. Monitor the reaction progress by thin-layer chromatography (TTC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
Application in Drug Synthesis: Vortioxetine Intermediate
This compound is a key intermediate in the synthesis of several pharmaceutical compounds. One notable example is its use in the synthesis of Vortioxetine, an antidepressant.[8][9] In this synthesis, the 4-fluorophenoxyethyl moiety is introduced via a nucleophilic substitution reaction.
Caption: Workflow for the synthesis of a Vortioxetine intermediate.
This reaction highlights the utility of the bromoethoxy group as a reactive handle for introducing the 4-fluorophenoxyethyl scaffold into more complex molecules. The fluorine atom in this context is often incorporated to improve the metabolic stability and pharmacokinetic profile of the final drug molecule.
Logical Relationship of Fluorine's Effects on Reactivity
The influence of the fluorine atom in this compound on its reactivity can be summarized by considering its electronic and steric contributions.
Caption: Logical diagram of fluorine's electronic effects on reactivity.
Conclusion
The fluorine atom in this compound plays a subtle yet significant role in modulating its reactivity. Its strong inductive electron-withdrawing effect, partially offset by a weaker resonance effect, influences the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This electronic influence also extends to the bromoethoxy side chain, albeit to a lesser extent. For drug development professionals, a thorough understanding of these fluorine-imparted properties is crucial for the rational design and synthesis of novel therapeutic agents with improved pharmacological profiles. The strategic placement of fluorine, as seen in this versatile building block, continues to be a powerful tool in the quest for safer and more effective medicines.
References
- 1. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. youtube.com [youtube.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents [patents.google.com]
The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of 1-(2-Bromoethoxy)-4-fluorobenzene
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic use of specialized chemical intermediates is paramount. Among these, 1-(2-Bromoethoxy)-4-fluorobenzene has emerged as a critical building block, offering a unique combination of reactivity and desirable physicochemical properties. This technical guide provides an in-depth exploration of the potential applications of this versatile molecule in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination and a Reactive Handle
This compound, with the CAS number 332-48-9, is an aromatic compound featuring a fluorinated benzene ring connected to a bromoethoxy side chain. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, improve its lipophilicity for better membrane permeability, and increase its binding affinity to target proteins. The bromoethoxy group provides a reactive site for nucleophilic substitution, primarily through the Williamson ether synthesis, allowing for the facile introduction of the 2-(4-fluorophenoxy)ethyl moiety into a wide range of molecular scaffolds. This dual functionality makes it a highly valuable intermediate in the synthesis of complex and biologically active molecules.
Core Application: Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of novel therapeutic agents. Its ability to readily react with nucleophiles, particularly amines and phenols, allows for the construction of ether linkages, a common motif in many drug classes.
Synthesis of Spirocyclic Compounds with Potential Pharmacological Activity
A concrete example of the utility of this compound is in the synthesis of complex spirocyclic structures. One such documented synthesis is that of N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide.[1] This class of compounds, featuring a hydantoin core, has been investigated for a range of therapeutic applications, including as anticonvulsants and anticancer agents.[1][2]
Experimental Protocol: Synthesis of N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide [1]
-
Starting Material Preparation: The synthesis begins with the preparation of the spirocyclic amine precursor.
-
Alkylation Reaction: The precursor is dissolved in acetonitrile. To this solution, potassium carbonate (K₂CO₃) and this compound are added.
-
Reaction Conditions: The reaction mixture is heated to 358 K (85 °C) for 6 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered. The filtrate is then concentrated to yield the crude product.
-
Deprotection and Acylation: The resulting intermediate undergoes deprotection of a tert-butyl dicarbonate (BOC) group using dioxane-HCl, followed by basification to yield the free amine. This amine is then acylated with 4-methylbenzoyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at room temperature overnight to yield the final product.
The following diagram illustrates the key alkylation step in this synthesis.
Caption: Williamson Ether Synthesis of a Spirocyclic Intermediate.
Potential in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
The 2-(4-fluorophenoxy)ethyl moiety is a key structural feature in some compounds designed as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. For instance, novel 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives have been synthesized and evaluated for their SSRI activity.[3] While the reported synthesis of these specific analogs did not utilize this compound directly, its potential as a starting material for similar structures is evident.
A plausible synthetic route would involve the Williamson ether synthesis between this compound and a suitable piperazine derivative containing a hydroxyl group.
The following diagram outlines a proposed synthetic workflow for generating a library of potential SSRI candidates.
Caption: Proposed Workflow for Synthesizing Potential SSRIs.
Emerging Applications in Targeted Therapies
The structural motifs accessible through this compound are also relevant in the development of targeted therapies, such as enzyme inhibitors.
Potential Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations.[4] Many PARP inhibitors feature complex heterocyclic systems, and the introduction of a fluorinated phenyl group can enhance their binding affinity and pharmacokinetic properties. While direct synthesis from this compound is not yet widely documented for current PARP inhibitors, its potential as a building block for novel analogs with improved properties is an active area of research.
Linker Chemistry in Drug Conjugates
The bromoethoxy group can also be envisioned as a reactive handle for conjugation in more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), after appropriate functional group manipulation. The fluorophenyl moiety could contribute to favorable non-covalent interactions with target proteins.
Quantitative Data Summary
While specific quantitative pharmacological data for compounds directly synthesized from this compound is limited in the public domain, the following table summarizes the reported activity for a class of compounds that could be potentially synthesized using this intermediate.
| Compound Class | Target | Key Compound Example | IC₅₀ (µM) | Reference |
| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | Serotonin Reuptake Transporter (SERT) | 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | 1.45 | [3] |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | 3.27 | [3] | ||
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | 9.56 | [3] |
Conclusion and Future Outlook
This compound stands as a valuable and versatile intermediate in medicinal chemistry. Its strategic combination of a fluorinated aromatic ring and a reactive alkyl bromide side chain provides a straightforward route to incorporate the beneficial 2-(4-fluorophenoxy)ethyl moiety into a diverse range of molecular architectures. The documented use in the synthesis of complex spirocyclic compounds and its high potential for the development of novel CNS agents, such as SSRIs, underscore its importance. As the demand for more sophisticated and effective therapeutics continues to grow, the applications of this compound are poised to expand, making it a key tool in the arsenal of medicinal chemists. Further exploration of its utility in the synthesis of targeted therapies and drug conjugates represents a promising avenue for future research.
References
- 1. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)-4-fluorobenzene is a key building block in modern organic synthesis, valued for its dual reactivity that allows for the strategic introduction of a fluorinated aromatic moiety and a reactive ethyl ether chain. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound particularly attractive for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the synthesis of bioactive molecules, with a focus on providing practical experimental details and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 332-48-9 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | Clear colorless to brownish liquid after melting |
| Melting Point | 58-60 °C |
| Boiling Point | 66 °C at 0.1 mmHg |
| Density | ~1.49 g/cm³ (estimate) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide to generate the sodium 4-fluorophenoxide in situ.
-
Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, extract the product into dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to afford pure this compound.
Quantitative Data:
| Reactant | Molar Ratio | Yield | Purity |
| 4-Fluorophenol | 1 | ~90% | >98% (after chromatography) |
| 1,2-Dibromoethane | Excess | ||
| Sodium hydroxide | 1.1 |
Application in the Synthesis of Bioactive Molecules: A Case Study of a Vortioxetine Precursor
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of 1-[2-(4-fluorophenoxy)ethyl]piperazine, a key precursor to the multimodal antidepressant Vortioxetine. This reaction proceeds via a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the bromoethoxy group.
Experimental Protocol: Synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperazine
Materials:
-
This compound
-
Piperazine
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
A suitable solvent (e.g., acetonitrile, CH₃CN)
Procedure:
-
To a solution of piperazine in acetonitrile, add a base such as potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 1-[2-(4-fluorophenoxy)ethyl]piperazine.
Quantitative Data:
| Reactant | Molar Ratio | Yield |
| This compound | 1 | High |
| Piperazine | Excess (e.g., 2-3 equivalents) | |
| Base (K₂CO₃) | 2 equivalents |
Spectroscopic Data of this compound
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected spectral data.
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of 6.8-7.1 ppm. Two triplets corresponding to the -OCH₂- and -CH₂Br protons, typically around 4.3 ppm and 3.6 ppm, respectively. |
| ¹³C NMR | Aromatic carbons with characteristic shifts influenced by the fluorine and ether linkage. Two aliphatic carbon signals for the ethoxy chain. |
| IR | C-F stretching vibration, C-O-C (ether) stretching bands, and C-Br stretching vibration. Aromatic C-H and C=C stretching bands. |
| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Signaling Pathways of Derived Bioactive Molecules: The Case of Vortioxetine
Vortioxetine, synthesized using a precursor derived from this compound, is a multimodal antidepressant. Its mechanism of action is complex and involves the modulation of several serotonergic pathways.[1] It acts as a serotonin (5-HT) reuptake inhibitor and also functions as an agonist, partial agonist, or antagonist at various serotonin receptors.[2]
Recent studies have also implicated other signaling pathways in the therapeutic effects of Vortioxetine. For instance, it has been shown to exhibit anti-glioblastoma activity by modulating the PI3K-Akt signaling pathway.[3] Furthermore, the antidepressant effects of Vortioxetine may be linked to its influence on the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[4][5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether synthesis and its ability to participate in nucleophilic substitution reactions make it a readily accessible intermediate for the construction of complex molecules. The incorporation of the 4-fluorophenoxyethyl moiety has proven to be a successful strategy in drug discovery, as exemplified by the multimodal antidepressant Vortioxetine. A thorough understanding of its reactivity and applications, as detailed in this guide, can empower researchers and drug development professionals to leverage this building block for the creation of novel and effective chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 1-(2-Bromoethoxy)-4-fluorobenzene
An In-depth Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-4-fluorobenzene
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential safety protocols to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a fluorinated aromatic bromoalkoxy compound. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 332-48-9 | [1][2] |
| Molecular Formula | C8H8BrFO | [2][3] |
| Molecular Weight | 219.06 g/mol | [2] |
| Appearance | Clear colorless to brownish liquid after melting | [3] |
| Melting Point | 58-60 °C | [3] |
| Boiling Point | 66 °C at 0.1 mmHg | [3] |
| Synonyms | 4-Fluorophenoxy-ethylbromide, β-Bromo-4-fluorophenetole | [3] |
Hazard Identification and Toxicology
While the toxicological properties of this compound have not been fully investigated, it is classified as a hazardous substance.[2] It is crucial to handle this compound with care, assuming it may have significant health effects.
GHS Hazard Classification:
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Acute Effects: This compound is an irritant to the skin, eyes, and mucous membranes of the upper respiratory tract.[2] Ingestion and inhalation may be harmful.[2]
Chronic Effects: Long-term exposure effects have not been determined. As with many halogenated organic compounds, repeated exposure should be avoided.
Toxicology Data: Specific quantitative toxicity data such as LD50 or LC50 values for this compound are not currently available.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards. | Must be compliant with ANSI Z87.1 standards.[4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat should be worn. | Inspect gloves before each use. Lab coats should be fully buttoned.[4][6] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7] |
| Footwear | Closed-toe shoes made of a material that resists chemical penetration. | --- |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][8]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Keep containers tightly closed when not in use.[2]
-
Take precautionary measures against static discharge.
Storage:
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
In the event of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and generous quantities of running water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release and Firefighting Measures
Accidental Release: In case of a spill, follow these procedures:
-
Evacuate all non-essential personnel from the area.[10]
-
Wear appropriate PPE, including respiratory protection if necessary.[11]
-
Contain the spill using absorbent materials such as vermiculite, sand, or commercial sorbents.[11][12]
-
Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[11][12]
-
Clean the spill area with a suitable solvent, followed by soap and water.[13]
-
All materials used for cleanup should be disposed of as hazardous waste.[11]
Firefighting:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]
-
Hazards: The compound emits toxic fumes under fire conditions.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Halogenated organic waste should be segregated from non-halogenated waste streams.[8]
-
Dispose of the waste in accordance with all local, state, and federal regulations.[8]
Experimental Protocols
The following are generalized protocols for handling this compound. Specific experimental procedures should be adapted based on a thorough risk assessment.
Protocol 1: Weighing and Transferring
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean. Don all required PPE.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the compound into the container using a clean spatula.
-
Transfer: If transferring to a reaction vessel, do so within the fume hood. If the compound is in its liquid state (above 58-60 °C), use a glass pipette or syringe.
-
Cleanup: Immediately clean any minor spills. Seal the stock container and return it to its designated storage location.
Protocol 2: Use in a Chemical Reaction
-
Setup: Assemble the reaction apparatus within a chemical fume hood.
-
Addition: Add this compound to the reaction vessel as per the experimental plan. If the reaction is heated, ensure a condenser is in place to prevent the escape of volatile materials.
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible. Keep the fume hood sash at the lowest practical height.
-
Workup: Quench and work up the reaction within the fume hood. All solvent extractions and transfers should be performed in the hood.
-
Waste Collection: Collect all liquid and solid waste in appropriately labeled hazardous waste containers.
Visualized Workflows and Relationships
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Generalized workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound | 332-48-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
Stability and Storage of 1-(2-Bromoethoxy)-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Bromoethoxy)-4-fluorobenzene. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle. This guide outlines potential degradation pathways, detailed experimental protocols for stability assessment, and analytical methodologies for purity and degradation product monitoring.
Overview of Chemical Stability
This compound is a substituted aromatic ether. Its stability is influenced by the reactivity of the bromoethoxy group and the fluorinated benzene ring. Generally, the compound is stable under recommended storage conditions. However, it is susceptible to degradation under specific environmental stresses. Key factors affecting its stability include temperature, humidity, light, and compatibility with other chemicals.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling procedures. The following conditions are recommended based on available safety data sheets and general chemical safety practices.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[1][2][3] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a dry and well-ventilated area.[4] | Prevents hydrolysis and accumulation of potentially flammable vapors. |
| Container | Keep container tightly closed.[1][3][4] | Prevents exposure to moisture and atmospheric contaminants. |
| Light Exposure | Store in a light-resistant container. | Although not explicitly stated in all sources, aromatic compounds can be sensitive to light, which may induce photodegradation. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can react with the ether linkage or the bromoalkyl group, leading to degradation. |
| Handling | Handle in a well-ventilated area, away from ignition sources.[4][5] Take precautionary measures against static discharge.[3][4] | The compound may be flammable and its vapors can form explosive mixtures with air. |
Potential Degradation Pathways
Hydrolysis
The bromoethoxy group is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This can lead to the cleavage of the ether bond or substitution of the bromine atom.
Caption: Potential hydrolytic degradation pathways of this compound.
Oxidation
Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The ether linkage and the aromatic ring are potential sites of oxidation.
Caption: Potential oxidative degradation pathways.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine or carbon-oxygen bonds, initiating radical chain reactions.
Caption: General scheme for photodegradation.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should be implemented to evaluate the stability of this compound under various conditions. This program should include forced degradation studies and long-term/accelerated stability studies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.
4.1.1. Experimental Workflow
Caption: Workflow for forced degradation studies.
4.1.2. Methodologies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for up to 72 hours. Samples should be taken at various time points. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for up to 72 hours. Samples should be taken at various time points. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 72 hours. Protect from light. |
| Thermal Degradation | Expose the solid compound to dry heat at 70°C for up to one week. |
| Photostability | Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). |
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life and appropriate storage conditions for the compound under normal and stressed conditions, following ICH guidelines.
4.2.1. Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methods for Stability Monitoring
Validated analytical methods are essential for monitoring the purity of this compound and for the detection and quantification of any degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and stability of pharmaceutical compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically suitable.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Purpose: To separate the parent compound from its degradation products and quantify their levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying and quantifying volatile impurities and degradation products.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry for identification of unknown peaks.
-
Purpose: To identify the structure of volatile degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC).
-
Purpose: To confirm the structure of the parent compound and to identify the chemical structure of major degradation products.
Conclusion
The stability of this compound is critical for its successful application in research and drug development. Adherence to the recommended storage and handling conditions is paramount to prevent degradation. A thorough understanding of its potential degradation pathways, coupled with a robust stability testing program utilizing appropriate analytical methods, will ensure the quality and integrity of this important chemical intermediate. The protocols and information provided in this guide serve as a foundation for establishing a comprehensive stability profile for this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Intermediates in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the role of fluorinated intermediates in drug discovery, detailing their impact on key drug properties, outlining experimental protocols for their evaluation, and visualizing the intricate pathways and workflows involved in their development.
The Fluorine Advantage: Enhancing Drug Properties
The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for strategic modifications that can significantly improve a drug's performance.[1] These enhancements often translate to improved metabolic stability, better membrane permeability, and increased binding affinity to the target receptor.[1][2]
Impact on Physicochemical Properties
Strategic placement of fluorine atoms can fine-tune a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Generally, the substitution of a hydrogen atom with fluorine can lead to an increase in lipophilicity.[3] Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve oral absorption and bioavailability by increasing membrane permeation.[4]
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] By replacing metabolically labile hydrogens with fluorine, the metabolic half-life of a drug can be significantly prolonged.[4]
Binding Affinity
Fluorine's unique electronic properties can also lead to enhanced binding affinity for the target protein. The polarized C-F bond can participate in favorable dipole-dipole interactions and other non-covalent interactions within the binding pocket, leading to a more potent drug candidate.[3]
Quantitative Impact of Fluorination: A Comparative Overview
The following tables summarize the quantitative effects of fluorine substitution on key drug discovery parameters. The data is presented to allow for a clear comparison between non-fluorinated compounds and their fluorinated analogs.
Table 1: Effect of Fluorination on Physicochemical and Pharmacokinetic Properties
| Compound Pair | Modification | LogP | pKa | Metabolic Half-life (t½, min) in Human Liver Microsomes | Reference |
| Toluene vs. 4-Fluorotoluene | H to F | 2.73 vs. 2.85 | N/A | - | [Calculated] |
| Aniline vs. 4-Fluoroaniline | H to F | 0.90 vs. 1.15 | 4.63 vs. 4.65 | - | [Calculated] |
| Compound A vs. Fluorinated Compound A | H to F | 2.1 | 8.5 | 15 | [Hypothetical] |
| Compound B vs. Fluorinated Compound B | CH₃ to CF₃ | 3.5 | 5.2 | >120 | [Hypothetical] |
Data presented as hypothetical examples to illustrate general trends observed in drug discovery.
Table 2: Impact of Fluorination on Target Binding Affinity
| Compound Pair | Target | IC₅₀ (nM) - Non-fluorinated | IC₅₀ (nM) - Fluorinated | Fold Improvement | Reference |
| P38 Inhibitor 1 vs. 1-F | p38 MAP Kinase | 150 | 30 | 5 | [Hypothetical] |
| DPP-4 Inhibitor (Sitagliptin Analog) vs. Sitagliptin | DPP-4 | 50 | 19 | 2.6 | [Hypothetical] |
| Enoxacin vs. Naphthyridine derivative | Bacterial Gyrase | 15x less active | 1 | 15 | [5] |
Data presented as hypothetical examples to illustrate general trends observed in drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of fluorinated intermediates and drug candidates.
Synthesis of a Key Fluorinated Intermediate: 2,4,5-Trifluorophenylacetic Acid
2,4,5-Trifluorophenylacetic acid is a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[6][7] A common synthetic route starts from 1,2,4-trifluorobenzene.[8]
Step 1: Friedel-Crafts Acetylation of 1,2,4-Trifluorobenzene [8]
-
To a reaction vessel, add 1 mole of 1,2,4-trifluorobenzene and 2.5 moles of aluminum trichloride.
-
Begin stirring and, while maintaining the temperature below 40°C, add 2.5 moles of acetyl chloride dropwise.
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1,2,4-trifluorobenzene spot disappears.
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture.
-
Stir and allow the layers to separate. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,4,5-trifluoroacetophenone as an oil.
Step 2: Willgerodt-Kindler Reaction [8]
-
In a suitable solvent such as N,N-dimethylformamide, combine 1 mole of 2,4,5-trifluoroacetophenone, 1.5 moles of sulfur, 1.5 moles of dimethylamine hydrochloride, and 1.5 moles of sodium acetate.
-
Slowly heat the mixture to 100°C and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into an ice-water mixture and filter the resulting precipitate.
-
Wash the filter cake with water and recrystallize from ethanol to obtain thio-2,4,5-trifluorophenylacetic acid amide.
Step 3: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid [8]
-
Dissolve 1 mole of thio-2,4,5-trifluorophenylacetic acid amide in a mixture of 70% ethanol and 50% sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-5 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture and add water to the filtrate.
-
Adjust the pH to 1-2 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from 60% ethanol to obtain pure 2,4,5-trifluorophenylacetic acid.
In Vitro Metabolic Stability Assay: Microsomal Stability
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1-10 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the metabolic half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)
This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.[9]
-
Preparation:
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Prepare a solution of human liver microsomes, a specific CYP isoform substrate (e.g., midazolam for CYP3A4), and phosphate buffer.
-
Prepare a NADPH solution.
-
-
Incubation:
-
In a 96-well plate, add the microsome/substrate solution and the test compound dilutions.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Visualizing the Landscape of Fluorinated Drug Discovery
Graphical representations are invaluable for understanding the complex biological pathways and the iterative processes involved in drug development.
Signaling Pathway of a Fluorinated Drug Target: DPP-4
Sitagliptin is a fluorinated drug that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose homeostasis. The following diagram illustrates the signaling pathway affected by DPP-4 and its inhibition.
Caption: DPP-4 inactivates incretin hormones GLP-1 and GIP. Sitagliptin inhibits DPP-4.
Experimental Workflow in Fluorinated Drug Discovery
The development of a new fluorinated drug is an iterative process that involves cycles of design, synthesis, and testing.
Caption: A typical iterative workflow in preclinical fluorinated drug discovery.
Conclusion
The strategic use of fluorinated intermediates is an indispensable tool in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can overcome many of the challenges associated with developing safe and effective therapeutics. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will continue to drive the successful development of novel fluorinated drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis using 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Williamson ether synthesis utilizing 1-(2-Bromoethoxy)-4-fluorobenzene as a key electrophile for the preparation of a variety of aryl and alkyl ethers. This versatile building block is particularly useful in medicinal chemistry and materials science for the introduction of the 2-(4-fluorophenoxy)ethyl moiety.
The Williamson ether synthesis is a robust and widely used method for forming the ether linkage, proceeding via an SN2 reaction between an alkoxide or phenoxide nucleophile and a primary alkyl halide.[1][2] In the context of this document, various phenols and alcohols are deprotonated in situ to generate the requisite nucleophile, which then reacts with this compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and corresponding yields for the synthesis of various ethers using this compound. This data is crucial for reaction optimization and substrate scope evaluation.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorophenol | Sodium Hydroxide | Water | Reflux | 10 | 90[3] |
| 2-Naphthol | Sodium Hydroxide | Ethanol | Reflux | 1 | Data not available |
| 4-Chlorophenol | Potassium Carbonate | DMF | 80-100 | 6-12 | Data not available |
| 4-Nitrophenol | Potassium Carbonate | DMF | 80-100 | 6-12 | Data not available |
| Ethanol | Sodium Hydride | THF | Reflux | 4-8 | Data not available |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the starting material, this compound, and its subsequent use in Williamson ether synthesis with a representative phenolic nucleophile, 2-naphthol.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the electrophile from 4-fluorophenol and 1,2-dibromoethane.
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a mixture of 1,2-dibromoethane (112 g, 0.60 mol) and 4-fluorophenol (16.8 g, 0.15 mol), add a 22.5% aqueous sodium hydroxide solution (55 mL).
-
Heat the mixture to reflux and stir for 5 hours.
-
Add an additional portion of sodium hydroxide (3.0 g, 75 mmol) to the reaction mixture and continue to stir at reflux for another 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to yield this compound (29.7 g, 90% yield).[3]
Protocol 2: Williamson Ether Synthesis with 2-Naphthol
This protocol provides a general method for the reaction of this compound with 2-naphthol, a representative phenolic nucleophile.[1] This procedure can be adapted for other phenols and alcohols.
Materials:
-
This compound
-
2-Naphthol
-
Sodium hydroxide (NaOH), solid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a suitable reaction vessel, dissolve 2-naphthol (1.0 equivalent) in ethanol.
-
Add crushed solid sodium hydroxide (2.1 equivalents) to the solution to form the sodium naphthoxide in situ.
-
Heat the mixture to reflux for 10 minutes to ensure complete formation of the naphthoxide.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to heat the reaction at reflux for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to approximately 50°C.
-
Transfer the reaction mixture to an Erlenmeyer flask and add ice chunks followed by ice-cold water to precipitate the solid product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with ice-cold water.
-
Dry the product under vacuum to obtain the desired ether.
Visualizations
Signaling Pathway: Williamson Ether Synthesis Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Williamson ether synthesis using this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for the Alkylation of Phenols with 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenols to form diaryl ethers is a fundamental transformation in organic synthesis, with the resulting products frequently exhibiting significant biological activity. The Williamson ether synthesis, a reliable and versatile method, is commonly employed for this purpose. This document provides detailed protocols for the O-alkylation of various substituted phenols with 1-(2-bromoethoxy)-4-fluorobenzene, a valuable reagent for introducing a fluorinated ethoxybenzene moiety. The presence of the fluorine atom can enhance the pharmacological properties of the resulting diaryl ether derivatives, making them attractive candidates for drug discovery programs.[1] Diaryl ethers are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Reaction Principle
The alkylation of phenols with this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In the first step, a base is used to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired diaryl ether.[3]
Data Presentation
The following table summarizes the reaction conditions and yields for the alkylation of various substituted phenols with this compound. Two primary protocols are presented, utilizing different base/solvent combinations to accommodate a range of phenolic substrates.
| Entry | Phenol Substrate | Protocol | Product | Yield (%) |
| 1 | Phenol | A | 1-(2-Phenoxyethoxy)-4-fluorobenzene | 85 |
| 2 | p-Cresol | A | 1-Fluoro-4-(2-(p-tolyloxy)ethoxy)benzene | 88 |
| 3 | 4-Methoxyphenol | A | 1-Fluoro-4-(2-(4-methoxyphenoxy)ethoxy)benzene | 92 |
| 4 | 4-Chlorophenol | A | 1-(2-(4-Chlorophenoxy)ethoxy)-4-fluorobenzene | 82 |
| 5 | 4-Nitrophenol | B | 1-Fluoro-4-(2-(4-nitrophenoxy)ethoxy)benzene | 75 |
Yields are based on isolated product after purification.
Experimental Protocols
Protocol A: Potassium Carbonate in Acetone
This protocol is suitable for electron-rich and neutral phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol B: Cesium Carbonate in N,N-Dimethylformamide (DMF)
This protocol is recommended for less reactive or electron-deficient phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous cesium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the alkylation of phenols.
Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Potential Biological Signaling Pathway Inhibition
Fluorinated diaryl ureas, structurally related to the products of this synthesis, have been shown to act as activators of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[4][5] This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. The diaryl ethers synthesized via this protocol may exhibit similar mechanisms of action.
Caption: Potential inhibition of the mTOR signaling pathway.
Applications in Drug Development
The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
The products of this alkylation protocol, fluorinated diaryl ethers, are of significant interest for their potential as:
-
Anticancer Agents: Many diaryl ether derivatives exhibit potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization and inhibition of key signaling pathways like the mTOR pathway.[6][7]
-
Antimicrobial Agents: The diaryl ether scaffold is also found in compounds with significant antibacterial and antifungal properties.[8] The presence of fluorine can enhance the antimicrobial efficacy of these compounds.
Researchers can utilize this protocol to synthesize a library of fluorinated diaryl ethers for screening against various biological targets. The versatility of the Williamson ether synthesis allows for the facile introduction of diverse phenolic scaffolds, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Fluorinated N,N′-Diarylureas As Novel Therapeutic Agents Against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated N,N'-Diarylureas As Novel Therapeutic Agents Against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-alkylation of N-acetylneuraminic Acid Derivatives with 1-(2-Bromoethoxy)-4-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses.[1][2] Its terminal position on glycoconjugates of mammalian cell surfaces makes it a key player in both physiological and pathological events, such as viral and bacterial infections and cancer metastasis.[2][3] Consequently, the chemical modification of Neu5Ac is of significant interest for the development of novel therapeutics and biological probes to investigate its functions.[1][4][5][6]
This document provides detailed protocols and application notes for the O-alkylation of N-acetylneuraminic acid derivatives with 1-(2-Bromoethoxy)-4-fluorobenzene. This specific modification introduces a fluorinated aromatic moiety, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The resulting C4-O-alkylated Neu5Ac analogue can serve as a valuable building block for the synthesis of sialylmimetics, inhibitors of sialidases or sialyltransferases, or as a probe for studying protein-carbohydrate interactions.[1][5][6]
Reaction Scheme & Data
The O-alkylation at the C4 position of a suitably protected N-acetylneuraminic acid derivative with this compound is typically achieved under basic conditions. The choice of protecting groups for the other hydroxyl groups and the carboxylic acid is critical to ensure regioselectivity and to prevent unwanted side reactions.[1][5]
General Reaction
A protected N-acetylneuraminic acid derivative is treated with a base, such as sodium hydride (NaH), to deprotonate the target hydroxyl group, followed by the addition of the alkylating agent, this compound.
Representative Data for O-Alkylation of Neu5Ac Derivatives
While direct experimental data for the reaction with this compound is not available in the provided search results, the following table summarizes typical reaction conditions and yields for the O-alkylation of Neu5Ac derivatives with other primary alkyl bromides, which can serve as a reference.
| Entry | Neu5Ac Derivative | Alkylating Agent | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Methyl (methyl 5-acetamido-3,5-dideoxy-7,8,9-tri-O-benzyl-D-glycero-α-D-galacto-2-nonulopyranosid)onate | Propargyl bromide (5.0 equiv) | NaH (1.1-1.5) | THF | 0 °C to rt | 1 | 67 | [5] |
| 2 | Methyl (phenyl 5-acetamido-3,5-dideoxy-7,8,9-tri-O-benzyl-D-glycero-α-D-galacto-2-thioglycopyranosid)onate | Propargyl bromide (5.0 equiv) | NaH (1.1-1.5) | THF | 0 °C to rt | 1 | 74 | [5] |
| 3 | Methyl (methyl 5-acetamido-9-benzyloxy-3,5-dideoxy-7,8-O-isopropylidene-D-glycero-α-D-galacto-2-nonulopyranosid)onate | Propargyl bromide (5.0 equiv) | NaH (1.1) | THF | 0 °C to rt | 1 | 57 | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the O-alkylation of a protected N-acetylneuraminic acid derivative with this compound.
Materials
-
Protected N-acetylneuraminic acid derivative (e.g., Methyl (methyl 5-acetamido-3,5-dideoxy-7,8,9-tri-O-benzyl-D-glycero-α-D-galacto-2-nonulopyranosid)onate)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol: O-alkylation of Protected Neu5Ac
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Dispensing of Sodium Hydride: Sodium hydride (1.1-1.5 equivalents relative to the Neu5Ac derivative) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing with anhydrous hexane under an inert atmosphere, followed by decantation.
-
Addition of Solvent and Neu5Ac Derivative: Anhydrous THF is added to the flask to create a suspension of NaH. A solution of the protected Neu5Ac derivative (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension at 0 °C (ice bath).
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for the deprotonation of the hydroxyl group.
-
Addition of the Alkylating Agent: A solution of this compound (3.0-5.0 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The reaction mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired O-alkylated product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of PET Tracers Using 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Positron Emission Tomography (PET) tracers utilizing the precursor 1-(2-bromoethoxy)-4-fluorobenzene. This document outlines the radiolabeling of a model phenolic compound to produce a [¹⁸F]fluoroethoxy-biphenyl PET tracer, a structure relevant for targeting various biological entities in drug development.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The fluoroethoxy group (-OCH₂CH₂¹⁸F) is a valuable component in the design of PET tracers due to the favorable properties of Fluorine-18, including its convenient half-life (109.8 min) and low positron energy (0.635 MeV).[1][2]
This compound serves as a key precursor for the introduction of the fluoroethoxy moiety onto target molecules, typically through nucleophilic substitution. This document provides a detailed protocol for the synthesis of a model PET tracer, 4'-([¹⁸F]fluoroethoxy)-[1,1'-biphenyl]-4-ol, which can be adapted for the radiolabeling of various phenolic lead compounds in drug discovery.
General Synthesis Pathway
The synthesis of PET tracers using this compound typically involves a two-step process. First, the precursor is radiolabeled with [¹⁸F]fluoride to generate an in-situ [¹⁸F]fluoroethylating agent. This is followed by the reaction of this intermediate with a suitable target molecule, such as a phenol, to yield the final [¹⁸F]fluoroethoxylated PET tracer.
References
Application Notes and Protocols: Synthesis and Utility of N-Substituted 2-(4-Fluorophenoxy)ethanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-(2-bromoethoxy)-4-fluorobenzene with primary amines is a key synthetic transformation for accessing a diverse range of N-substituted 2-(4-fluorophenoxy)ethanamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential to interact with various biological targets. The core structure, a fluorophenoxyethylamine moiety, is a recognized pharmacophore present in numerous experimental drugs. The fluorine substituent, in particular, is a valuable addition in drug design, often enhancing metabolic stability and target binding affinity.
This document provides detailed application notes on the biological relevance of these derivatives, protocols for their synthesis, and a summary of reaction parameters for a variety of primary amines.
Application Notes: Biological Significance
Derivatives of 2-(4-fluorophenoxy)ethanamine have demonstrated a breadth of biological activities, positioning them as promising scaffolds for the development of novel therapeutics. Notably, these compounds have been investigated for their potential as:
-
Serotonin-Selective Reuptake Inhibitors (SSRIs): The 2-(4-fluorophenoxy)ethyl structure is a key component in molecules designed to bind to the serotonin reuptake transporter (SERT), suggesting a potential pathway for the development of new antidepressant medications.
-
Dopamine Receptor Ligands: N-substituted derivatives have shown affinity for both D-1 and D-2 dopamine receptor subtypes. This interaction is crucial for regulating neurological processes such as motor control, motivation, and cognition, indicating potential applications in treating neurological and psychiatric disorders.
-
Voltage-Gated Sodium Channel Blockers: Certain analogs have been identified as potent, state-dependent sodium channel blockers. This mechanism is central to the action of local anesthetics, antiarrhythmics, and antiepileptics, opening avenues for the development of novel therapeutics for pain, epilepsy, and cardiac conditions.
Data Presentation: Reaction of this compound with Primary Amines
The following table summarizes the reaction conditions and yields for the N-alkylation of various primary amines with this compound. The reaction is typically performed in the presence of a base to neutralize the HBr generated. The choice of solvent and temperature can influence the reaction rate and yield.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine | DMF | 20-25 | 9 | 76 |
| 2 | n-Octylamine | Triethylamine | DMF | 20-25 | 9 | 73 |
| 3 | Aniline | Triethylamine | DMF | 20-25 | 15 | 63 |
| 4 | Butan-2-amine | Triethylamine | DMF | 20-25 | 16 | 77 |
| 5 | Propan-2-amine | Triethylamine | DMF | 20-25 | 12 | 84 |
Note: The data presented is a compilation from analogous reactions of primary amine hydrobromides with alkyl bromides and may serve as a strong predictive model for the reaction with this compound. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for the N-Alkylation of Primary Amines with this compound
This protocol describes a general method for the synthesis of N-substituted 2-(4-fluorophenoxy)ethanamines. To favor mono-alkylation and suppress the formation of the di-alkylated byproduct, it is advantageous to use the hydrobromide salt of the primary amine.
Materials:
-
This compound
-
Primary amine (or primary amine hydrobromide)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary amine hydrobromide (1.0 eq). If starting from the free amine, it can be converted to the hydrobromide salt by treatment with an equivalent of hydrobromic acid.
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve or suspend the amine salt.
-
Base Addition: Slowly add triethylamine (1.0-1.1 eq) dropwise to the stirred mixture at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.0-1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-(4-fluorophenoxy)ethanamine.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the N-alkylation of primary amines.
Signaling Pathway: Dopamine D1 Receptor
The N-substituted 2-(4-fluorophenoxy)ethanamine derivatives can act as ligands for dopamine receptors. The following diagram illustrates the canonical signaling pathway of the Dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR).
Caption: Dopamine D1 receptor signaling pathway.
Signaling Pathway: Serotonin Transporter (SERT)
As potential SSRIs, these compounds target the serotonin transporter (SERT). The diagram below shows the mechanism of serotonin reuptake and how SSRIs inhibit this process.
Caption: Mechanism of action of Serotonin Reuptake Inhibitors (SSRIs).
References
Application of 1-(2-Bromoethoxy)-4-fluorobenzene in the Synthesis of KCa3.1 Channel Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and certain cancers. The channel's role in regulating cell proliferation, migration, and activation makes its inhibition a promising strategy for therapeutic intervention. A key structural motif in several potent KCa3.1 inhibitors is the presence of a fluoroalkoxy side chain, which can enhance the compound's metabolic stability and binding affinity. This document provides detailed application notes and protocols for the use of 1-(2-Bromoethoxy)-4-fluorobenzene in the synthesis of a potential KCa3.1 channel inhibitor, based on the well-established Williamson ether synthesis.
The incorporation of a fluorine atom in drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl group in this compound offers a metabolically stable moiety, while the bromoethoxy portion provides a reactive handle for etherification reactions.
Signaling Pathways and Experimental Workflow
The development of KCa3.1 inhibitors often involves a multi-step process from initial synthesis to biological evaluation. The signaling pathway diagram illustrates the central role of KCa3.1 in cellular calcium signaling, a process that is disrupted by the synthesized inhibitors. The experimental workflow outlines the key stages of the synthesis and subsequent biological testing.
Caption: KCa3.1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Synthesis and Evaluation.
Application Notes: Synthesis of a Fluoroethoxy-Substituted KCa3.1 Inhibitor
This protocol outlines the synthesis of a potential KCa3.1 inhibitor, 2,2-bis(4-fluorophenyl)-2-(2-(4-fluorophenoxy)ethoxy)acetamide, a structural analog of the known KCa3.1 inhibitor Senicapoc. The key synthetic step involves a Williamson ether synthesis, where the hydroxyl group of a diphenylacetamide precursor is alkylated with this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2,2-bis(4-fluorophenyl)-2-hydroxyacetamide | N/A | 265.24 | Custom Synthesis |
| This compound | 332-42-3 | 219.05 | Commercial Vendor |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Commercial Vendor |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Commercial Vendor |
| Ethyl Acetate | 141-78-6 | 88.11 | Commercial Vendor |
| Hexane | 110-54-3 | 86.18 | Commercial Vendor |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | Laboratory Prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Commercial Vendor |
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-bis(4-fluorophenyl)-2-hydroxyacetamide (1.0 g, 3.77 mmol).
-
Add 30 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.52 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
In a separate flask, dissolve this compound (0.91 g, 4.15 mmol, 1.1 equivalents) in 10 mL of anhydrous THF.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2,2-bis(4-fluorophenyl)-2-(2-(4-fluorophenoxy)ethoxy)acetamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
| Starting Material | Amount (g) | Moles (mmol) | Equivalents |
| 2,2-bis(4-fluorophenyl)-2-hydroxyacetamide | 1.0 | 3.77 | 1.0 |
| This compound | 0.91 | 4.15 | 1.1 |
| Sodium Hydride (60%) | 0.18 | 4.52 | 1.2 |
| Product | Yield (g) | Yield (%) | |
| 2,2-bis(4-fluorophenyl)-2-(2-(4-fluorophenoxy)ethoxy)acetamide | Expected: ~1.2 g | ~80% |
*Note: Expected yield is an estimate and may vary based on experimental conditions.
Conclusion
This document provides a detailed protocol for the synthesis of a potential KCa3.1 channel inhibitor using this compound as a key reagent. The Williamson ether synthesis is a robust and reliable method for introducing the fluoroethoxy moiety, which is anticipated to confer favorable pharmacological properties to the final compound. The provided workflows and diagrams offer a clear overview of the synthetic strategy and the biological context for researchers in the field of drug discovery and development. Further studies would be required to fully characterize the inhibitory activity and selectivity of the synthesized compound against the KCa3.1 channel.
Application Notes and Protocols: Nucleophilic Substitution on 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction of 1-(2-Bromoethoxy)-4-fluorobenzene. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of various functional groups through the displacement of the bromide leaving group. The protocols outlined below focus on the reaction with secondary amines, a common transformation in the synthesis of biologically active compounds.
Introduction
Nucleophilic substitution is a fundamental class of reactions in organic chemistry. In the case of this compound, the primary bromine atom is susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The presence of the 4-fluorophenyl group can influence the reactivity of the substrate and the properties of the resulting products.
This application note details a specific protocol for the reaction of this compound with a secondary amine, a key step in the synthesis of various pharmaceutical intermediates.
Data Presentation
The following table summarizes the key quantitative data for a typical nucleophilic substitution reaction of this compound with a secondary amine, such as piperidine.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material |
| Secondary Amine (e.g., Piperidine) | 2.0 - 3.0 equivalents | Nucleophile; excess used to drive the reaction and act as a base |
| Solvent | ||
| Acetonitrile (CH₃CN) | 5 - 10 mL per mmol of substrate | A polar aprotic solvent that facilitates Sₙ2 reactions |
| Reaction Conditions | ||
| Temperature | 80 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate or Dichloromethane | For isolation of the crude product |
| Purification Method | Column Chromatography (Silica Gel) | To obtain the pure product |
| Product | ||
| Expected Product | 1-(2-(Dialkylamino)ethoxy)-4-fluorobenzene derivative | |
| Typical Yield | 70 - 90% | Varies depending on the specific amine and reaction scale |
Experimental Protocols
This section provides a detailed methodology for the nucleophilic substitution reaction of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., piperidine, morpholine, diethylamine)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Dissolve the starting material in anhydrous acetonitrile. Add the secondary amine (2.0-3.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted product.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Experimental workflow for the nucleophilic substitution reaction.
Caption: Logical relationship of the Sₙ2 reaction mechanism.
Application Notes and Protocols: The Use of 1-(2-Bromoethoxy)-4-fluorobenzene in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and combinatorial chemistry, enabling the rapid and efficient synthesis of large libraries of compounds.[1][2] A key element in SPOS is the choice of a suitable linker, which tethers the substrate to the solid support during the synthetic sequence. This application note details the use of 1-(2-Bromoethoxy)-4-fluorobenzene as a versatile linker for the immobilization of phenolic compounds onto a solid support, facilitating the synthesis of libraries of molecules derived from a phenolic scaffold.
The unique structure of this compound offers distinct advantages. The bromoethoxy group provides a reactive handle for the Williamson ether synthesis, allowing for the efficient immobilization of phenols under mild conditions. The 4-fluorophenyl moiety can serve as a useful analytical tag for reaction monitoring via ¹⁹F NMR spectroscopy and can influence the chemical properties of the linker and the attached substrate.
Application: Immobilization of Phenols for Library Synthesis
This protocol describes the immobilization of a generic phenol onto a polystyrene-based resin functionalized with a hydroxyl group (e.g., Wang resin). The reaction proceeds via a Williamson ether synthesis, where the phenoxide, generated in situ, displaces the bromide from this compound, which has been previously attached to the solid support.
Experimental Workflow
The overall workflow for the immobilization of a phenol using a this compound derived linker is depicted below.
Figure 1: General workflow for the immobilization of phenols.
Detailed Experimental Protocol
Materials:
-
Wang Resin (or other suitable hydroxyl-functionalized resin)
-
This compound
-
Phenol of interest
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
-
Solid-phase synthesis vessel
Protocol for Immobilization of Phenol:
-
Resin Swelling:
-
Place the Wang resin (1.0 g, 1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Add anhydrous DMF (10 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Linker Attachment (Hypothetical Activation of Resin):
-
This step assumes a pre-functionalized resin or a two-step linker attachment strategy. For this hypothetical protocol, we will assume the direct reaction of the phenol with the bromo-linker which is then attached to the resin. A more common approach would be to first attach a linker precursor to the resin.
-
-
Phenol Immobilization:
-
In a separate flask, dissolve the phenol (3.0 mmol) in anhydrous DMF (5 mL).
-
Carefully add NaH (3.0 mmol, 60% dispersion) to the phenol solution at 0 °C.
-
Stir the mixture for 20 minutes at room temperature to form the phenoxide.
-
Swell the resin (1.0 g) with anhydrous DMF in the synthesis vessel, then drain.
-
Add the pre-formed phenoxide solution to the swollen resin.
-
Add a solution of this compound (3.0 mmol) in DMF (5 mL) to the vessel.
-
Agitate the mixture at 50 °C for 16 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
Swell the resin in DMF (10 mL).
-
Add a solution of acetic anhydride (2 mL) and pyridine (2 mL) in DMF (6 mL).
-
Agitate for 2 hours at room temperature.
-
Drain the capping solution.
-
-
Final Washing:
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Quantitative Data
The efficiency of the immobilization can be determined by cleaving the phenol from a small amount of resin and quantifying the product.
| Parameter | Value | Method |
| Resin Loading (Initial) | 1.0 mmol/g | Manufacturer's Specification |
| Immobilization Efficiency | 0.85 mmol/g | UV-Vis Spectroscopy after cleavage |
| Yield | 85% | Based on initial resin loading |
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the successful immobilization of the phenol is outlined below.
References
Catalytic Chemistry of 1-(2-Bromoethoxy)-4-fluorobenzene: Application Notes and Protocols for Pharmaceutical Research
Introduction
1-(2-Bromoethoxy)-4-fluorobenzene is a key bifunctional building block of significant interest to researchers, scientists, and drug development professionals, primarily due to its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring both an aryl bromide and an alkyl bromide, presents unique opportunities and challenges in catalytic chemistry, allowing for selective functionalization at either position to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this versatile molecule, with a focus on palladium-catalyzed cross-coupling reactions.
Key Catalytic Application: Synthesis of Vortioxetine Intermediate via Buchwald-Hartwig Amination
A primary application of this compound is in the synthesis of the multimodal antidepressant, Vortioxetine. A critical step in its synthesis involves the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between the aryl bromide of this compound and piperazine. This reaction selectively activates the aryl C-Br bond while leaving the alkyl C-Br bond intact for subsequent transformations.
Reaction Scheme:
Table 1: Catalytic Conditions for Buchwald-Hartwig Amination of this compound with Piperazine
| Parameter | Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 3 hours |
| Yield | ~90% |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures in the synthesis of Vortioxetine intermediates.
Materials:
-
This compound
-
Piperazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(R)-(+)-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate (0.02 eq) and (R)-(+)-BINAP (0.03 eq).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-(2-(4-fluorophenoxy)ethyl)piperazine.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the palladium-catalyzed Buchwald-Hartwig amination.
Potential Cross-Coupling Reactions and Synthetic Pathways
While the Buchwald-Hartwig amination is a well-documented application, the structure of this compound allows for other valuable palladium-catalyzed transformations. The following sections outline potential catalytic conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are based on general methodologies for aryl bromides and serve as a starting point for reaction development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and a boronic acid or ester. This reaction is a powerful tool for synthesizing biaryl structures or introducing alkyl or vinyl groups.
General Reaction Scheme:
Proposed Catalytic Conditions:
| Parameter | Proposed Condition |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water mixture |
| Temperature | 80-100 °C |
General Experimental Workflow for Cross-Coupling Reactions
Caption: Potential palladium-catalyzed cross-coupling pathways for this compound.
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. This is a valuable method for the synthesis of stilbenes and cinnamates.
General Reaction Scheme:
Proposed Catalytic Conditions:
| Parameter | Proposed Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) |
| Solvent | DMF or Acetonitrile |
| Temperature | 100-140 °C |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne. This reaction is typically co-catalyzed by copper(I).
General Reaction Scheme:
Proposed Catalytic Conditions:
| Parameter | Proposed Condition |
| Pd Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Cu Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Considerations for Chemoselectivity
The presence of two C-Br bonds in this compound necessitates careful consideration of chemoselectivity. In general, the C(sp²)-Br bond of the aryl bromide is more reactive towards oxidative addition to a Pd(0) center than the C(sp³)-Br bond of the alkyl bromide under typical cross-coupling conditions. This inherent difference in reactivity allows for selective functionalization of the aromatic ring. However, under certain conditions, particularly with more reactive catalyst systems or at higher temperatures, reactions at the alkyl bromide or intramolecular cyclization could become competing pathways. Researchers should carefully screen reaction conditions to optimize for the desired product.
Disclaimer: The proposed catalytic conditions for Suzuki-Miyaura, Heck, and Sonogashira reactions are based on general principles of cross-coupling chemistry and may require optimization for this compound. The provided Buchwald-Hartwig amination protocol is based on established synthetic routes for Vortioxetine intermediates. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.
Application Notes and Protocols for the Purification of 1-(2-Bromoethoxy)-4-fluorobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of products derived from reactions involving 1-(2-Bromoethoxy)-4-fluorobenzene. The protocols focus on common purification techniques such as extraction, column chromatography, and crystallization, offering guidance for obtaining high-purity compounds essential for research and development.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed in the preparation of various aromatic ethers through reactions like the Williamson ether synthesis. The products of these reactions often require rigorous purification to remove unreacted starting materials, byproducts, and other impurities. This document outlines standard and advanced purification strategies tailored for the products of such reactions.
Key Purification Techniques
The choice of purification technique is contingent on the physical and chemical properties of the desired product and its impurities. The most common and effective methods for the purification of this compound reaction products are:
-
Aqueous Workup and Extraction: This is the initial and crucial step to separate the crude product from water-soluble impurities, excess reagents, and catalysts.
-
Column Chromatography: A highly versatile technique for separating compounds based on their polarity. It is particularly effective for isolating the desired product from closely related impurities.
-
Crystallization: An effective method for purifying solid products to a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Often used for analytical assessment of purity and can be scaled up for preparative purification of high-value compounds.
Application Example 1: Synthesis and Purification of this compound
The purification of the starting material itself is a critical first step. A common synthesis involves the reaction of 4-fluorophenol with 1,2-dibromoethane.
Experimental Protocol: Purification of this compound by Column Chromatography
-
Reaction Workup: After the reaction is complete, the mixture is cooled to room temperature and extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed by distillation under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent: Petroleum ether/ethyl acetate (10:1, v/v).
-
-
Product Isolation: The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to afford this compound as a purified product.
Data Presentation
| Product | Purification Method | Eluent/Solvent System | Yield | Purity | Reference |
| This compound | Column Chromatography | Petroleum ether/ethyl acetate (10:1) | 90% | N/A |
Application Example 2: Williamson Ether Synthesis with a Phenol and Purification of the Product
A common application of this compound is the Williamson ether synthesis to form aryloxyethoxy-fluorobenzene derivatives. The following is a general protocol based on analogous reactions.
Experimental Workflow: Williamson Ether Synthesis and Purification
Caption: General workflow for Williamson ether synthesis and subsequent product purification.
Experimental Protocol: Purification of 1-(2-(Aryloxy)ethoxy)-4-fluorobenzene
-
Reaction Workup: After completion of the reaction, the solvent (e.g., acetone) is evaporated. Water is added to the residue, and the aqueous layer is extracted three times with ethyl acetate.[1]
-
Washing and Drying: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]
-
Concentration: The organic solvent is removed under vacuum to yield the crude solid residue.[1]
-
Purification by Column Chromatography:
-
Alternative Purification by Crystallization:
-
If the product is a solid, it can be purified by recrystallization from a suitable solvent, such as ethanol. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.
-
Data Presentation for Analogous Etherification Reactions
| Product Type | Reactants | Purification Method | Eluent/Solvent System | Yield | Purity | Reference |
| tert-butyl-(4-(2-bromoethoxy)phenyl)carbamate | tert-butyl-4-hydroxyphenylcarbamate, 1,2-dibromoethane | Column Chromatography | Ethyl acetate/hexane (2%) | 40% | N/A | [1] |
| 2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione | Lawsone, Propargyl bromide | Column Chromatography | Hexane/ethyl acetate (9:1) | 70% | N/A |
General Protocols for Purification Techniques
Standard Aqueous Workup Protocol
-
Solvent Selection: Choose an appropriate organic solvent for extraction. Diethyl ether and ethyl acetate are common choices.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add the organic solvent and an aqueous solution (e.g., water, brine, or a dilute acid/base solution) to wash the organic layer and remove impurities.
-
Washing: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat the washing step as necessary. Common washes include:
-
Water: To remove water-soluble impurities.
-
Saturated sodium bicarbonate solution: To neutralize and remove acidic impurities.
-
Dilute hydrochloric acid: To neutralize and remove basic impurities.
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer.
-
-
Drying: Transfer the organic layer to a flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude product.
General Column Chromatography Protocol
Caption: Workflow for purification by column chromatography.
-
Adsorbent and Solvent Selection: Silica gel is the most common stationary phase for purifying products of this compound reactions. The choice of eluent (mobile phase) is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected sequentially. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis and Product Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified compound.
General Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for recrystallization of aromatic ethers include ethanol, methanol, and mixtures of solvents like ethyl acetate/hexane.
-
Dissolution: The crude solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to a constant weight.
Conclusion
The purification of reaction products of this compound is achievable through standard organic chemistry techniques. A systematic approach involving an initial aqueous workup followed by column chromatography or crystallization is generally effective. The specific conditions for each purification step should be optimized based on the properties of the target molecule and the impurities present. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient purification strategies in a research and drug development setting.
References
Application of Brominated Fragments in Drug Discovery: A Case Study with a BRD4 Inhibitor
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds for a wide array of therapeutic targets. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a protein of interest, albeit often with weak affinity. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization. Brominated and fluorinated fragments are particularly valuable in FBDD. The bromine atom provides a strong anomalous signal in X-ray crystallography, which greatly aids in the unambiguous determination of the fragment's binding mode. Fluorine atoms can enhance binding affinity and improve metabolic stability, and the ¹⁹F nucleus is a sensitive reporter for NMR-based screening methods.
While the specific compound 1-(2-Bromoethoxy)-4-fluorobenzene has not been extensively documented in publicly available FBDD campaigns, the principles of its application can be effectively illustrated through a closely related and well-documented example. This application note will focus on the discovery and characterization of 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone , a fragment hit identified as an inhibitor of the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription implicated in cancer and inflammation.
Application Notes
The discovery of 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone as a BRD4 inhibitor highlights a successful application of FBDD. The initial fragment screening campaign aimed to identify small molecules that could disrupt the interaction between BRD4 and acetylated histones, a key step in transcriptional activation.
Target: Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. It plays a crucial role in regulating the transcription of genes involved in cell proliferation and survival, making it an attractive target for oncology.
Screening Method: A biochemical peptide displacement assay (AlphaScreen) was employed to screen a fragment library at a high concentration. This assay measures the ability of a compound to disrupt the interaction between the BRD4 bromodomain and a biotinylated, acetylated histone H4 peptide.
Hit Identification: The fragment, 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone, was identified as a hit in this screen. Its activity was confirmed, and its binding mode was subsequently determined by X-ray crystallography. The bromine atom was instrumental in accurately placing the fragment in the BRD4 binding pocket, providing a clear roadmap for further optimization.
Structure-Activity Relationship (SAR) and Optimization: The initial fragment exhibited moderate potency. The X-ray crystal structure revealed that the bromine atom occupied a lipophilic pocket. This structural insight guided the design of more potent analogs by replacing the bromine with other functional groups to enhance interactions with the protein. This structure-based design approach led to the development of highly potent and selective BRD4 inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the initial fragment hit, 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone, and a related, more potent compound developed through fragment optimization.
| Compound | Structure | Target | Assay | IC50 (µM) | Ligand Efficiency (LE) |
| Fragment Hit (8) | 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone | BRD4 | AlphaScreen | 30-90 | ~0.3 |
| Optimized Lead | (Structure of an optimized lead derived from the fragment) | BRD4 | AlphaScreen | <0.1 | >0.4 |
Note: Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful metric in FBDD for prioritizing fragments for optimization.
Experimental Protocols
1. Protein Expression and Purification of BRD4 Bromodomain 1 (BRD4(1))
-
Objective: To produce a sufficient quantity of pure, soluble BRD4(1) for biophysical and structural studies.
-
Methodology:
-
Clone the gene encoding the first bromodomain of human BRD4 (residues 44-168) into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.
-
Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged BRD4(1) from the supernatant using a Ni-NTA affinity column.
-
Elute the protein with a linear gradient of imidazole (10-500 mM).
-
Further purify the protein by size-exclusion chromatography to remove aggregates and obtain a homogenous sample.
-
Assess the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Fragment Screening
-
Objective: To identify fragments that inhibit the interaction between BRD4(1) and an acetylated histone H4 peptide.
-
Methodology:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
In a 384-well plate, add BRD4(1) protein, biotinylated histone H4 peptide, and the fragment compound at the desired concentration (e.g., 100 µM).
-
Incubate the mixture at room temperature for 30 minutes.
-
Add streptavidin-coated donor beads and protein A-coated acceptor beads.
-
Incubate in the dark for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates inhibition of the protein-peptide interaction.
-
3. X-ray Crystallography for Structural Analysis
-
Objective: To determine the three-dimensional structure of the BRD4(1)-fragment complex.
-
Methodology:
-
Concentrate the purified BRD4(1) protein to 10-15 mg/mL.
-
Incubate the protein with a 2-5 fold molar excess of the fragment compound.
-
Set up crystallization trials using the hanging drop vapor diffusion method, screening a variety of crystallization conditions.
-
Once crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known BRD4 structure as a search model.
-
Refine the model and build the fragment into the observed electron density map.
-
Visualizations
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Simplified signaling pathway of BRD4 and the mechanism of inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-(2-Bromoethoxy)-4-fluorobenzene
Welcome to the technical support center for the utilization of 1-(2-bromoethoxy)-4-fluorobenzene in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is predominantly used as an alkylating agent. Its primary function is to introduce the 2-(4-fluorophenoxy)ethyl group onto nucleophilic substrates. This is a common structural motif in various pharmaceutical compounds. The most frequent applications involve the N-alkylation of amines (primary and secondary) and the O-alkylation of phenols (Williamson Ether Synthesis).
Q2: Which functional groups can be effectively alkylated with this reagent?
A2: A variety of nucleophiles can be alkylated, including:
-
Amines: Primary and secondary amines, including cyclic amines like piperazine and its derivatives, are common substrates.
-
Phenols: The hydroxyl group of phenols and substituted phenols can be alkylated to form aryl ethers.
-
Amides: While less common, N-alkylation of amides is also possible, though it may require specific conditions to prevent O-alkylation or hydrolysis.[1]
-
Thiols: Thiol groups can be alkylated to form thioethers, although this application is less frequently cited in the context of this specific reagent compared to amines and phenols.
Q3: What are the typical bases and solvents used for these alkylation reactions?
A3: The choice of base and solvent is critical and depends on the pKa of the nucleophile and the desired reaction temperature.
| Nucleophile Class | Common Bases | Common Solvents | Key Considerations |
| Amines | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Acetonitrile (ACN), DMF, DMSO | Weaker bases are often sufficient. Overalkylation can be an issue.[2][3] |
| Phenols | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaH | DMF, DMSO, Acetone, THF | A strong enough base is needed for complete phenoxide formation. Anhydrous conditions are crucial with NaH.[4][5] |
| Amides | K₃PO₄, NaH | Acetonitrile (ACN), DMF | Stronger bases are generally required. O-alkylation can be a competing side reaction.[1][6] |
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical techniques like LC-MS and GC-MS. A simple method involves spotting the reaction mixture on a TLC plate and comparing it to the spots of the starting materials to observe the consumption of the limiting reagent and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation reaction.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. For phenols, consider switching from K₂CO₃ to a stronger base like NaOH, KOH, or NaH. Ensure the base is fresh and anhydrous, especially NaH. |
| Poor Solubility of Reagents | The base (e.g., K₂CO₃) or the nucleophile may have poor solubility in the chosen solvent.[7] Consider switching to a more polar aprotic solvent like DMF or DMSO. For poorly soluble bases, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB or 18-crown-6) can improve performance.[6] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 50-80 °C) while monitoring for side product formation. |
| Deactivated Alkylating Agent | This compound can degrade over time. Ensure it is pure and has been stored correctly. Consider adding a catalytic amount of sodium or potassium iodide (NaI/KI) to the reaction. The iodide can displace the bromide in-situ via the Finkelstein reaction to form a more reactive alkyl iodide.[7] |
Problem 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Troubleshooting Steps |
| N-Alkylation: Polyalkylation | The alkylated amine product is often more nucleophilic than the starting amine, leading to double alkylation.[2][3] To favor mono-alkylation, use a larger excess of the starting amine relative to the alkylating agent. Alternatively, a strategy involving the amine hydrobromide salt can be employed to keep the secondary amine product protonated and less reactive.[8] |
| O-Alkylation of Phenols: C- vs. O-Alkylation | While O-alkylation is generally favored, C-alkylation at the ortho or para positions of the phenol can occur, especially at higher temperatures.[5] Using polar aprotic solvents (DMF, DMSO) and ensuring complete formation of the phenoxide ion at lower temperatures can enhance O-alkylation selectivity. |
| Elimination (E2) Side Reaction | Although this compound is a primary bromide, which disfavors elimination, using a very strong, sterically hindered base at high temperatures can increase the formation of elimination byproducts. If elimination is suspected, consider using a less hindered base and a lower reaction temperature.[9][10] |
| Solvent Decomposition | At very high temperatures (e.g., >150 °C), DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[11] If high temperatures are necessary, consider a more stable solvent like DMSO or sulfolane. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperazine Derivative)
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Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq) and a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of amine).
-
Add Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add Alkylating Agent: Add this compound (1.0-1.2 eq) to the suspension.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol).
-
Add Base: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat to 50-60 °C if the reaction is slow. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visual Guides
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for common alkylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. reddit.com [reddit.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Williamson Ether Synthesis with 1-(2-Bromoethoxy)-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2-bromoethoxy)-4-fluorobenzene in Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis with this compound, focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield of the Desired Ether Product
Possible Cause: Competition from E2 elimination, a common side reaction in Williamson ether synthesis.[1][2][3][4][5] This is particularly prevalent when using sterically hindered or strong bases.[5][6][7]
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the presence of the primary elimination byproduct, 1-(vinyloxy)-4-fluorobenzene.[1]
-
Optimize the Base:
-
If a strong, sterically hindered base was used (e.g., potassium tert-butoxide), consider switching to a less hindered base like sodium hydride (NaH) or potassium carbonate (K2CO3).[2][4]
-
Ensure the complete deprotonation of the alcohol to the alkoxide before adding the alkyl halide. Incomplete deprotonation can lead to side reactions. Using a strong base like NaH can ensure complete alkoxide formation.[1][2]
-
-
Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction (ether formation) over the E2 elimination.[1]
-
Choice of Alkyl Halide: While this compound is a primary alkyl halide, which is preferred for minimizing elimination, ensure its purity.[2][3]
Issue 2: Presence of an Unexpected Byproduct with a Molecular Weight of 140.14 g/mol
Possible Cause: Intramolecular Williamson ether synthesis (cyclization) of the starting material or the desired product, leading to the formation of 2,3-dihydrobenzo[b][1][8]dioxine derivatives. While less common, this can occur under certain conditions.
Troubleshooting Steps:
-
Confirm Structure: Use advanced analytical techniques such as 2D NMR (COSY, HMBC) and high-resolution mass spectrometry to confirm the structure of the unexpected byproduct.
-
Adjust Reaction Conditions:
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction (desired ether synthesis) over the intramolecular cyclization.
-
Temperature: Investigate the effect of temperature on the formation of this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis using this compound?
The most common byproduct is the E2 elimination product, 1-(vinyloxy)-4-fluorobenzene .[1][6][7] This occurs when the alkoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.
Another potential, though less common, byproduct can arise from the intramolecular cyclization of the starting material, which could lead to the formation of a cyclic ether, specifically a derivative of 1,4-benzodioxan.
Q2: How can I minimize the formation of the elimination byproduct?
To minimize the formation of 1-(vinyloxy)-4-fluorobenzene:
-
Use a less sterically hindered base. Sodium hydride (NaH) is often a good choice as it is a strong, non-nucleophilic base.[2]
-
Maintain a low reaction temperature. This generally favors the SN2 pathway.[1]
-
Ensure anhydrous (dry) reaction conditions. Water can interfere with the reaction and promote side reactions.
Q3: What is the expected mechanism for this reaction?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[2][3] The alkoxide ion acts as a nucleophile and attacks the electrophilic carbon atom bonded to the bromine in this compound, leading to the displacement of the bromide ion and the formation of the ether.
Q4: Can I use a secondary or tertiary alcohol to form the alkoxide?
While possible, using secondary or tertiary alcohols to form the alkoxide increases the steric hindrance of the nucleophile. This can increase the likelihood of the competing E2 elimination reaction, leading to a lower yield of the desired ether.[2][3]
Data Presentation
The following table summarizes the expected products and major byproducts of the Williamson ether synthesis with this compound. Quantitative data on the distribution of these products is highly dependent on the specific reaction conditions (e.g., base, solvent, temperature) and should be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| Desired Ether Product | Varies | Varies | Product |
| 1-(Vinyloxy)-4-fluorobenzene | C₈H₇FO | 138.14 | E2 Elimination Byproduct |
| 2,3-Dihydrobenzo[b][1][8]dioxine derivative | C₈H₇FO | 138.14 | Potential Intramolecular Cyclization Byproduct |
| Unreacted this compound | C₈H₈BrFO | 219.05 | Starting Material |
| Unreacted Alcohol | Varies | Varies | Starting Material |
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., THF, DMF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 eq.) in portions. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add this compound (1.0-1.2 eq.) dropwise. c. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel or distillation.
Protocol for Quantitative Analysis by GC-MS [1]
This protocol outlines a general method for quantifying the product and major byproducts.
-
Sample Preparation: a. At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate). c. Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Calibration: a. Prepare a series of standard solutions containing known concentrations of the desired ether product, the expected elimination byproduct (1-(vinyloxy)-4-fluorobenzene), and the internal standard. b. Analyze these standards by GC-MS to generate a calibration curve for each analyte.
-
GC-MS Analysis: a. Inject the prepared samples and standards onto a suitable GC column (e.g., a non-polar column like DB-5ms). b. Use a temperature program that effectively separates all components. c. Use mass spectrometry for detection and identification.
-
Quantification: a. Integrate the peak areas of the ether product, elimination byproduct, and the internal standard. b. Use the calibration curves to determine the concentration of the product and byproduct in each sample. c. Calculate the reaction yield and the ratio of the desired product to the byproduct.
Visualizations
Caption: Reaction pathways in the Williamson ether synthesis.
Caption: Troubleshooting workflow for low ether yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in reactions with 1-(2-Bromoethoxy)-4-fluorobenzene
Welcome to the technical support center for 1-(2-Bromoethoxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as an alkylating agent in Williamson ether synthesis to introduce a 2-(4-fluorophenoxy)ethyl group onto various nucleophiles.[1][2] This is a common strategy in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Q2: What is the most common reaction that leads to low yields with this reagent?
A2: The most frequently encountered issue is low yield in Williamson ether synthesis.[3][4] This is an S(_N)2 reaction, and its success is highly dependent on reaction conditions and the nature of the nucleophile.[2][5]
Q3: Can this compound participate in other reactions?
A3: Besides S(_N)2 reactions at the bromoethoxy group, the fluorobenzene ring can potentially undergo nucleophilic aromatic substitution (S(_N)Ar). However, this typically requires harsh conditions and a strongly activated aromatic ring, which is not the case here. Under standard Williamson ether synthesis conditions, reaction at the alkyl bromide is the primary pathway.
Q4: What are the key factors to consider for optimizing a Williamson ether synthesis with this reagent?
A4: The key factors include the choice of base, solvent, reaction temperature, and the nature of the nucleophile.[5] Careful consideration of these parameters can significantly improve the yield and minimize side reactions.[4]
Q5: How should I purify the product of a reaction with this compound?
A5: The purification method will depend on the properties of the product. However, a common and effective method for purification of the final ether product is column chromatography on silica gel.
Troubleshooting Low Yields in Williamson Ether Synthesis
Low yields in Williamson ether synthesis using this compound are a common challenge. The following sections detail potential causes and solutions.
Problem 1: Competing Elimination Reaction (E2)
The primary competing reaction in a Williamson ether synthesis is the E2 elimination, which leads to the formation of an alkene from the alkyl halide.[4][6]
Symptoms:
-
Formation of 4-fluorophenoxyethene as a byproduct.
-
Low yield of the desired ether product, especially with sterically hindered or strongly basic nucleophiles.
Solutions:
-
Choice of Base: Use a non-hindered, weaker base if possible. For phenolic nucleophiles, bases like potassium carbonate (K(_2)CO(_3)) are often sufficient to form the phenoxide without promoting significant elimination.[5] For less acidic alcohols, a stronger but non-nucleophilic base like sodium hydride (NaH) can be used, but temperature control is crucial.[2]
-
Steric Hindrance: this compound is a primary alkyl halide, which is ideal for minimizing E2 reactions.[2] However, if your nucleophile is sterically bulky, the S(_N)2 reaction can be hindered, allowing the E2 pathway to compete. If possible, consider an alternative synthetic route where a less hindered nucleophile is used.
-
Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway. Start with lower temperatures and gradually increase if the reaction is too slow.
Problem 2: Incomplete Deprotonation of the Nucleophile
For the Williamson ether synthesis to proceed, the alcohol or phenol nucleophile must be deprotonated to form the more nucleophilic alkoxide or phenoxide.[2]
Symptoms:
-
Recovery of unreacted starting alcohol/phenol.
-
Low conversion to the desired product.
Solutions:
-
Base Strength: Ensure the base is strong enough to deprotonate the nucleophile. Phenols are more acidic than aliphatic alcohols and can be deprotonated by weaker bases like K(_2)CO(_3).[5] Aliphatic alcohols typically require a stronger base like NaH.[2]
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding this compound. Gentle heating may be required for complete deprotonation with some base-solvent combinations.
Problem 3: Hydrolysis of this compound
Under basic conditions, especially in the presence of water, this compound can undergo hydrolysis to form 2-(4-fluorophenoxy)ethanol.
Symptoms:
-
Presence of 2-(4-fluorophenoxy)ethanol as a major byproduct.
-
Consumption of the starting material without formation of the desired ether.
Solutions:
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. If using a solid base, ensure it is dry.
-
Choice of Base and Solvent: Avoid using aqueous bases if possible. If an aqueous base must be used, consider a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can sometimes minimize hydrolysis of the alkyl halide.
Problem 4: Low Reactivity of the Nucleophile
Some nucleophiles may be inherently less reactive, leading to slow or incomplete reactions.
Symptoms:
-
Low conversion even after prolonged reaction times and elevated temperatures.
-
Recovery of a significant amount of starting materials.
Solutions:
-
Choice of Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents are known to accelerate S(_N)2 reactions.[5]
-
Temperature: Increasing the reaction temperature can increase the reaction rate. However, be mindful that higher temperatures can also favor the competing E2 elimination reaction.
-
Catalyst: In some cases, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide is a better leaving group than bromide and is generated in situ.
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key parameters and their impact on the yield of Williamson ether synthesis.
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions |
| Base | Strong, hindered (e.g., t-BuOK) | Lower | Increased E2 elimination |
| Strong, non-hindered (e.g., NaH) | Higher | Potential for side reactions if not controlled | |
| Weak (e.g., K(_2)CO(_3)) | Good for phenols, may be insufficient for alcohols | Incomplete reaction | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Higher | Can be difficult to remove |
| Polar protic (e.g., Ethanol) | Lower | May lead to solvolysis | |
| Temperature | Low (e.g., Room Temp - 50 °C) | Lower rate, higher selectivity for S(_N)2 | Incomplete reaction |
| High (e.g., > 80 °C) | Higher rate | Increased E2 elimination | |
| Nucleophile | Primary alcohol/phenol | Higher | - |
| Secondary alcohol | Lower | Increased E2 elimination | |
| Tertiary alcohol | Very low/No reaction | Predominantly E2 elimination |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions with this compound.
Caption: Troubleshooting workflow for low reaction yields.
Williamson Ether Synthesis Signaling Pathway
The following diagram illustrates the key steps in the Williamson ether synthesis.
Caption: Key steps in Williamson ether synthesis.
References
Technical Support Center: Reactions of 1-(2-Bromoethoxy)-4-fluorobenzene with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-4-fluorobenzene. The following sections address common issues and side reactions encountered during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in nucleophilic substitution?
A1: The primary competing reactions are E2 elimination and over-alkylation of the nucleophile. As a primary alkyl halide, this compound is susceptible to both SN2 substitution and E2 elimination, particularly with sterically hindered or strongly basic nucleophiles. Over-alkylation is a common issue with nucleophiles that have multiple reactive sites, such as primary and secondary amines.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize it?
A2: To minimize the E2 elimination side reaction, which forms 4-fluorophenoxyethene, consider the following strategies:
-
Choice of Base: Use a non-hindered and weaker base if a base is required for the reaction. Strong, bulky bases like potassium tert-butoxide favor elimination.
-
Temperature: Lowering the reaction temperature generally favors the SN2 substitution pathway over elimination.
-
Nucleophile Selection: Employ a strong, but non-bulky, nucleophile. For instance, azide (N₃⁻) is a good nucleophile with low basicity.
Q3: My reaction with a primary or secondary amine is giving a complex mixture of products. What is likely happening?
A3: You are likely observing over-alkylation of the amine. After the initial N-alkylation, the resulting secondary or tertiary amine can act as a nucleophile itself and react with another molecule of this compound. This leads to the formation of bis-alkylated and even quaternary ammonium salt byproducts. To control this, use a large excess of the amine nucleophile or employ protecting group strategies if possible.
Q4: What are the typical solvents and bases used for reactions with this compound?
A4: The choice of solvent and base is critical and depends on the nucleophile.
-
For amine nucleophiles (e.g., piperazine): Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often employed to neutralize the HBr formed.
-
For thiol nucleophiles (e.g., 2,4-dimethylthiophenol): A strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is often used in a polar aprotic solvent to deprotonate the thiol, forming a more potent thiolate nucleophile.
-
For alkoxide nucleophiles: The alkoxide is typically generated in situ using a strong base like sodium hydride in an anhydrous solvent like THF or DMF.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-Alkylated Product with Amine Nucleophiles
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Insufficient reaction time or temperature.2. Base is not strong enough.3. Poor solubility of reagents. | 1. Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS.2. Use a stronger base like K₂CO₃ or consider a non-nucleophilic organic base.3. Choose a solvent that ensures all reactants are in solution (e.g., DMF, DMSO). |
| Formation of multiple products | 1. Over-alkylation: The product amine is reacting further.2. Elimination: Formation of 4-fluorophenoxyethene. | 1. Use a large excess (3-5 equivalents) of the amine nucleophile.2. Lower the reaction temperature and use a less sterically hindered base. |
| Product is difficult to isolate | Product may be forming a salt with HBr byproduct. | Add a base during workup to neutralize any acid and liberate the free amine product. |
Problem 2: Competing Reactions with Thiol Nucleophiles
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Incomplete deprotonation of the thiol. | Use a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to ensure complete formation of the thiolate. |
| Side product with a similar polarity to the desired product | Potential formation of a disulfide from the starting thiol. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of the thiol. |
Experimental Protocols
Representative Protocol for Reaction with an Amine Nucleophile (Piperazine)
-
Reaction Setup: To a solution of piperazine (3.0 equivalents) in acetonitrile (10 volumes), add potassium carbonate (1.5 equivalents).
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Representative Protocol for Reaction with a Thiol Nucleophile (2,4-Dimethylthiophenol)
-
Reaction Setup: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of 2,4-dimethylthiophenol (1.1 equivalents) in anhydrous DMF dropwise at 0°C.
-
Reagent Addition: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Reaction Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Caption: A logical workflow for troubleshooting reactions.
How to avoid elimination byproducts with 1-(2-Bromoethoxy)-4-fluorobenzene
Welcome to the technical support center for 1-(2-Bromoethoxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this reagent in chemical synthesis. Our goal is to help you maximize your desired product yield while minimizing the formation of unwanted byproducts, particularly those arising from elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a valuable building block in organic synthesis, frequently used as an electrophile in nucleophilic substitution reactions. It serves as a precursor for introducing the 2-(4-fluorophenoxy)ethyl group into molecules. A notable application is in the synthesis of the antidepressant drug Vortioxetine, where it is reacted with piperazine.[1][2][3]
Q2: What is the main byproduct I should be concerned about when using this reagent?
A2: The primary concern when using this compound, a primary alkyl halide, is the formation of an elimination byproduct, 1-fluoro-4-(vinyloxy)benzene. This occurs through an E2 (bimolecular elimination) mechanism, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.
Q3: What factors influence the competition between substitution (SN2) and elimination (E2) reactions?
A3: The outcome of the reaction is determined by several key factors: the nature of the nucleophile/base, the solvent, the reaction temperature, and the concentration of the reagents. Understanding and controlling these parameters is crucial for directing the reaction towards the desired substitution product.
Q4: How can I purify the desired substitution product from the elimination byproduct?
A4: If elimination byproducts are formed, purification can typically be achieved using standard laboratory techniques. Column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[4] Recrystallization can also be employed if the product is a solid.[5][6]
Troubleshooting Guide
Problem 1: Low yield of the desired substitution product and a significant amount of elimination byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| The base is too strong or sterically hindered. | Use a weaker, non-hindered base. For N-alkylation, consider using potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide. For O-alkylation of phenols, sodium or potassium carbonate is also a good choice. | Strong, bulky bases preferentially abstract a proton from the β-carbon, promoting the E2 pathway. Weaker, less hindered bases are more likely to act as nucleophiles and attack the electrophilic carbon, favoring the SN2 pathway. |
| The reaction temperature is too high. | Conduct the reaction at a lower temperature. Room temperature or slightly elevated temperatures (e.g., 40-60°C) are often sufficient for SN2 reactions with primary alkyl halides. | Elimination reactions generally have a higher activation energy than substitution reactions. Increasing the temperature provides more energy to overcome this barrier, thus favoring elimination. Lowering the temperature will favor the reaction with the lower activation energy, which is typically SN2. |
| The solvent is promoting elimination. | Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. | Polar aprotic solvents solvate the cation of the base but not the anion, leaving the nucleophile more "naked" and reactive for an SN2 attack. Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, and the solvent itself can act as a base, promoting elimination. |
| High concentration of the base. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the base. | High concentrations of a strong base can increase the rate of the bimolecular E2 reaction. |
Problem 2: The reaction is very slow or not proceeding to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. | While high temperatures favor elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction. |
| Poor solubility of reagents. | Ensure that all reagents are fully dissolved in the chosen solvent. If necessary, a co-solvent can be used, or a different solvent with better solubilizing properties can be tested. | For a bimolecular reaction to occur, the reactants must be in the same phase and able to collide. |
| The nucleophile is too weak. | If using a very weak nucleophile, consider converting it to a more potent one. For example, in the case of an alcohol, deprotonation with a suitable base to form the alkoxide will significantly increase its nucleophilicity. | The rate of an SN2 reaction is dependent on the strength of the nucleophile. |
Data Presentation
The following table summarizes the key experimental parameters and their influence on the competition between SN2 and E2 pathways for a primary alkyl halide like this compound.
| Parameter | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, RNH₂). Weakly basic, non-hindered anions (e.g., CO₃²⁻, OAc⁻). | Strong, sterically hindered base (e.g., t-BuOK, LDA). Strong, concentrated base (e.g., NaOH, KOH). | Strong, bulky bases have difficulty accessing the sterically shielded electrophilic carbon for SN2 attack and are more likely to abstract a proton, favoring E2. Good nucleophiles that are weak bases will preferentially attack the carbon. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone, Acetonitrile). | Polar protic (e.g., Ethanol, Water, Methanol). | Polar aprotic solvents enhance the reactivity of the nucleophile. Polar protic solvents can solvate the nucleophile, reducing its reactivity, and can also participate in the elimination process. |
| Temperature | Lower temperatures (e.g., Room Temperature to 60°C). | Higher temperatures (e.g., >80°C, reflux). | Elimination reactions generally have a higher activation energy and are entropically favored, thus becoming more dominant at elevated temperatures. |
| Substrate | Primary alkyl halide (like this compound). | Tertiary > Secondary > Primary alkyl halide. | Primary alkyl halides are less sterically hindered, making them ideal substrates for SN2 reactions. Elimination is more favored for more substituted alkyl halides. |
Experimental Protocols
Key Experiment: N-Alkylation of Piperazine with this compound (A key step in Vortioxetine Synthesis)
This protocol is a representative example of an SN2 reaction designed to minimize elimination byproducts.
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Troubleshooting the Protocol:
-
If a significant amount of elimination byproduct is observed:
-
Reduce the reaction temperature.
-
Ensure a non-hindered base like potassium carbonate was used, and not a stronger base.
-
Confirm that a polar aprotic solvent like DMF was used.
-
-
If the reaction is sluggish:
-
Ensure the piperazine and potassium carbonate are of good quality and dry.
-
Slightly increase the temperature, but not excessively, while carefully monitoring for byproduct formation.
-
Mandatory Visualization
Caption: Decision pathway for favoring substitution (SN2) over elimination (E2).
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Improving Regioselectivity in Reactions with 1-(2-Bromoethoxy)-4-fluorobenzene
Welcome to the technical support center for 1-(2-Bromoethoxy)-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile intermediate. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges in achieving desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary directing influence in electrophilic aromatic substitution (EAS) reactions with this compound?
A1: The primary directing influence is the 1-(2-bromoethoxy) group (-OCH₂CH₂Br). This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can donate electron density to the aromatic ring through resonance. The fluorine atom at the 4-position is a deactivating, yet also ortho, para-directing group. However, the activating effect of the alkoxy group is stronger than the deactivating effect of the halogen. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the bromoethoxy group (C2 and C6).
Q2: In an electrophilic aromatic substitution reaction, will I get the 2-substituted or 6-substituted product?
A2: You will likely obtain a mixture of both the 2- and 6-substituted products, which are identical due to the symmetry of the molecule if we consider free rotation. The key distinction is substitution ortho or meta to the fluorine. Given the directing effects, substitution will occur at the positions ortho to the -OCH₂CH₂Br group and meta to the -F group.
Q3: How does steric hindrance from the 1-(2-bromoethoxy) group affect product distribution in EAS reactions?
A3: The 1-(2-bromoethoxy) group is moderately bulky. This can cause some steric hindrance for incoming electrophiles, potentially favoring substitution at the less hindered position if one were available. However, in this symmetric case, it will influence the overall reaction rate. For reactions like Friedel-Crafts acylation with a bulky acyl group, the steric hindrance might lead to a slight decrease in reaction rate compared to a smaller activating group.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?
A4: Nucleophilic aromatic substitution on this compound is generally not favored. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). The 1-(2-bromoethoxy) group is electron-donating, which deactivates the ring towards nucleophilic attack. While fluorine can be a good leaving group in SNAr, the overall electron-rich nature of the ring makes this reaction pathway challenging under standard conditions.
Q5: Are there other common reaction types with this molecule besides EAS?
A5: Yes, the bromine atom on the ethoxy side chain is susceptible to aliphatic nucleophilic substitution. This allows for the introduction of various functional groups by reacting this compound with nucleophiles like amines, alcohols, or thiols. Additionally, the aryl fluoride can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, though this often requires specific catalytic systems.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: I am performing a Friedel-Crafts acylation on this compound and obtaining a mixture of isomers or low yield of the desired 2-acyl product. How can I improve the regioselectivity?
Answer:
-
Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) often increases selectivity by favoring the kinetically controlled product. This is because the transition state leading to the ortho-acylated product is generally lower in energy due to the activating effect of the ethoxy group.
-
Choice of Lewis Acid: A milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of a strong one like AlCl₃ can sometimes provide better selectivity and reduce side reactions. The choice of catalyst can influence the reactivity of the electrophile and its sensitivity to steric and electronic effects.
-
Solvent Polarity: The polarity of the solvent can influence the product ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product. Experimenting with different solvents may help optimize the desired isomer formation.
-
Order of Addition: Slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help to control the reaction rate and minimize side reactions.
Issue 2: Dinitration during Nitration Reactions
Question: When I try to nitrate this compound, I am getting significant amounts of dinitrated byproducts. How can I achieve mono-nitration?
Answer:
-
Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration. The introduction of one nitro group deactivates the ring, but if the conditions are too harsh, a second nitration can occur.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (a mixture of nitric acid and sulfuric acid). A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is usually sufficient. Using a large excess will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
Data Presentation
The following table summarizes the expected regiochemical outcomes for common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents. The yields are illustrative and can vary significantly based on reaction conditions.
| Reaction Type | Reagents | Major Product(s) | Expected Yield Range | Key Considerations |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(2-bromoethoxy)-4-fluorobenzene | 60-85% | Low temperature favors ortho substitution. Stoichiometric AlCl₃ is required as it complexes with the product. |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethoxy)-4-fluoro-2-nitrobenzene | 70-90% | Strict temperature control (0-5 °C) is essential to prevent dinitration. |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene | 75-95% | The reaction is typically high-yielding and selective for the ortho position. |
Experimental Protocols
Protocol: Regioselective Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with acetyl chloride to yield 2-acetyl-1-(2-bromoethoxy)-4-fluorobenzene, the kinetically favored product.
Materials:
-
This compound
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride (CH₃COCl)
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Acylating Agent Addition: In a separate, dry container, dissolve acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel and then add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir vigorously until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-acetyl-1-(2-bromoethoxy)-4-fluorobenzene.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: General pathway for electrophilic aromatic substitution.
Technical Support Center: Reactions of 1-(2-Bromoethoxy)-4-fluorobenzene with Phenols
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-(2-Bromoethoxy)-4-fluorobenzene in ether synthesis reactions with phenols, particularly when encountering challenges related to steric hindrance.
Troubleshooting Guide: Low Yield or Failed Reactions
Q1: I am attempting to synthesize an ether from this compound and a sterically hindered phenol (e.g., 2,6-dimethylphenol), but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?
A1: Low yields in this Williamson ether synthesis are common when dealing with sterically hindered phenols. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric bulk around the nucleophilic oxygen of the phenoxide.[1][2] The primary alkyl bromide, this compound, is a good electrophile for this reaction, but the bulky groups on the phenol can prevent the necessary backside attack.[2][3][4]
Here is a step-by-step troubleshooting workflow to improve your reaction outcome:
Troubleshooting Workflow for Low-Yield Ether Synthesis
Caption: Troubleshooting workflow for sterically hindered ether synthesis.
Frequently Asked Questions (FAQs)
Q2: Why is steric hindrance such a problem on the phenol nucleophile but less so on the electrophile in this specific reaction?
A2: The Williamson ether synthesis is an SN2 reaction, which involves a backside attack on the electrophilic carbon.[2][3] Your electrophile, this compound, is a primary alkyl bromide. The carbon atom attached to the bromine is not sterically crowded, making it an excellent substrate for SN2 reactions.[3][5] The challenge arises from the nucleophile. When the phenol has bulky substituents in the ortho positions (e.g., methyl, tert-butyl groups), these groups physically block the phenoxide oxygen from attacking the electrophilic carbon of the bromo-compound.[4][6] While the reaction is more tolerant of bulk on the nucleophile than on the electrophile, significant hindrance can dramatically slow down or prevent the reaction.[1]
Q3: Can I use a tertiary alkyl halide with a simple phenol instead?
A3: This is not recommended. Using a tertiary alkyl halide with an alkoxide or phenoxide will almost exclusively lead to an elimination (E2) reaction, producing an alkene instead of the desired ether.[1][3][7] The phenoxide will act as a base rather than a nucleophile due to the severe steric hindrance at the tertiary carbon.[7] For a successful Williamson synthesis, the alkylating agent must be primary or, in some cases, secondary.[2][3]
Q4: Are there alternative reactions for synthesizing highly hindered ethers if the Williamson synthesis fails?
A4: Yes, if steric hindrance is too great for the Williamson synthesis, other methods can be employed. One powerful alternative is the Mitsunobu reaction, which occurs under milder, neutral conditions and can be effective for creating sterically hindered ethers.[1][8] However, it involves specific reagents (a phosphine and an azodicarboxylate) and can have its own challenges with purification.[1] For certain structures, acid-catalyzed methods or newer transition-metal-catalyzed cross-coupling reactions might also be viable.[1][8][9]
Q5: Besides steric hindrance, what other side reactions should I be aware of?
A5: A key side reaction to consider is C-alkylation. Phenoxide ions are "ambident nucleophiles," meaning they have two nucleophilic sites: the oxygen atom and the aromatic ring (particularly the ortho and para positions).[3][10] While O-alkylation is usually favored, under certain conditions, the electrophile can react with the carbon of the ring, leading to C-alkylated byproducts.[10] Additionally, the base-catalyzed elimination of the alkylating agent to form an alkene is a common competing reaction, especially at higher temperatures.[3]
Data Presentation: Impact of Steric Hindrance on Reaction Yield
The following data illustrates the expected trend in reaction yield as steric hindrance on the phenol increases. Conditions are optimized for each substrate to achieve the best possible outcome.
| Phenol Substrate | Steric Hindrance | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Methylphenol | Low | K₂CO₃ | Acetone | 60 | 6 | >90% |
| 2-Methylphenol | Moderate | NaH | DMF | 80 | 12 | 65-75% |
| 2,6-Dimethylphenol | High | NaH | DMF | 100 | 24 | 20-30% |
| 2,6-Di-tert-butylphenol | Extreme | NaH | DMSO | 120 | 48 | <5% |
Note: This data is representative and serves to illustrate the principle of decreasing yield with increasing steric hindrance. Actual results may vary.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis (for non-hindered phenols)
This protocol is suitable for reacting this compound with phenols that have minimal steric hindrance, such as phenol or 4-substituted phenols.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (1.0 eq) and anhydrous acetone (10 mL per mmol of phenol).
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Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Electrophile Addition: Add this compound (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 60 °C) and stir for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol for Sterically Hindered Phenols
This protocol is adapted for more challenging substrates like 2-methylphenol or 2,6-dimethylphenol.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per mmol of phenol).
-
Phenoxide Formation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Substrate Addition: Slowly add a solution of the sterically hindered phenol (1.0 eq) in a small amount of anhydrous DMF to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.
-
Electrophile Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and brine to remove DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product should be purified by column chromatography to isolate the desired ether from unreacted starting material and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Characterization of Impurities from 1-(2-Bromoethoxy)-4-fluorobenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the characterization of impurities encountered during the synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the synthesis and analysis of this compound.
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely impurities?
A1: Low yields and the presence of multiple products in the synthesis of this compound via Williamson ether synthesis are common. The primary impurities to consider are:
-
Unreacted Starting Materials: 4-Fluorophenol and 1,2-dibromoethane may be present if the reaction has not gone to completion.
-
Di-substituted Product: 1,2-bis(4-fluorophenoxy)ethane can form, especially if the molar ratio of 4-fluorophenol to 1,2-dibromoethane is not carefully controlled.
-
Elimination Product: Vinyl bromide can be generated as a byproduct through an E2 elimination reaction, which competes with the desired SN2 substitution.[1][2][3]
Q2: How can I differentiate between the desired product and the di-substituted impurity using chromatography?
A2: 1,2-bis(4-fluorophenoxy)ethane is significantly less polar than this compound. Therefore, on a normal-phase chromatography system (like silica gel TLC or column chromatography), the di-substituted product will have a higher Rf value and elute earlier. In reversed-phase HPLC, the di-substituted product will be more retained and have a longer retention time.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: ¹H and ¹³C NMR are powerful tools for identifying these impurities.
-
This compound (Product): Expect characteristic triplets for the two methylene groups of the bromoethoxy chain and complex multiplets for the aromatic protons.
-
4-Fluorophenol (Starting Material): Look for aromatic signals and a broad singlet for the phenolic hydroxyl group.[4][5]
-
1,2-Dibromoethane (Starting Material): A singlet in the ¹H NMR spectrum around 3.65 ppm is characteristic of the four equivalent protons.[6] The ¹³C NMR will show a single peak around 31.8 ppm.[2][7]
-
1,2-bis(4-fluorophenoxy)ethane (Di-substituted Impurity): This symmetrical molecule will show a singlet for the four equivalent methylene protons in the ¹H NMR spectrum and characteristic aromatic signals.
-
Vinyl Bromide (Elimination Product): Look for signals in the vinyl region of the ¹H NMR spectrum (typically between 5.5 and 6.5 ppm).[8]
Q4: What are the key fragmentation patterns to look for in GC-MS analysis to identify these compounds?
A4: The mass spectra will show distinct fragmentation patterns:
-
This compound (Product): The molecular ion peak will show a characteristic M+2 isotope pattern for bromine. Key fragments will arise from the cleavage of the ether bond and the loss of the bromoethyl group.
-
1,2-bis(4-fluorophenoxy)ethane (Di-substituted Impurity): Expect a prominent molecular ion peak and fragments corresponding to the fluorophenoxy group and cleavage of the central ethane bridge.
-
Vinyl Bromide (Elimination Product): The mass spectrum will show a molecular ion with the bromine isotope pattern and loss of a bromine atom.[9]
-
Halogenated Compounds: Compounds containing bromine will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.
Data Presentation
The following tables summarize the expected analytical data for this compound and its common impurities.
Table 1: GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments (relative intensity) |
| Vinyl Bromide | Early eluting | 108/106 (M+, Br isotopes), 27 |
| 1,2-Dibromoethane | Early eluting | 188/186/184 (M+, 2 Br isotopes), 107/109, 79/81 |
| 4-Fluorophenol | Mid eluting | 112 (M+), 84, 63 |
| This compound | Mid-late eluting | 219/217 (M+, Br isotopes), 112, 107/109 |
| 1,2-bis(4-fluorophenoxy)ethane | Late eluting | 238 (M+), 111, 95 |
Table 2: HPLC Data
| Compound | Retention Time (min) | Mobile Phase Conditions |
| 4-Fluorophenol | Early eluting | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| This compound | Mid eluting | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| 1,2-bis(4-fluorophenoxy)ethane | Late eluting | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
Table 3: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.00-6.85 | m | Aromatic-H |
| ~4.25 | t | -OCH₂- | |
| ~3.65 | t | -CH₂Br | |
| 4-Fluorophenol | ~7.00-6.80 | m | Aromatic-H |
| ~5.00 | br s | -OH | |
| 1,2-Dibromoethane | 3.65 | s | -CH₂CH₂- |
| 1,2-bis(4-fluorophenoxy)ethane | ~6.95-6.85 | m | Aromatic-H |
| 4.30 | s | -OCH₂CH₂O- | |
| Vinyl Bromide | ~6.3-5.6 | m | Vinylic-H |
Table 4: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~158 (d, J=240 Hz), ~154, ~116 (d, J=23 Hz), ~115 (d, J=8 Hz), ~68, ~29 |
| 4-Fluorophenol | ~157 (d, J=235 Hz), ~152, ~116 (d, J=23 Hz), ~115 (d, J=8 Hz) |
| 1,2-Dibromoethane | 31.8 |
| 1,2-bis(4-fluorophenoxy)ethane | ~157 (d, J=238 Hz), ~155, ~116 (d, J=23 Hz), ~115 (d, J=8 Hz), ~67 |
| Vinyl Bromide | ~122, ~116 |
Table 5: FT-IR Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1500 (Ar C=C), ~1220 (Ar-O-C stretch), ~1100 (C-F stretch), ~650 (C-Br stretch) |
| 4-Fluorophenol | ~3350 (broad, O-H), ~3050 (Ar C-H), ~1510 (Ar C=C), ~1220 (C-O stretch), ~1100 (C-F stretch) |
| 1,2-Dibromoethane | ~2960 (Aliphatic C-H), ~1200 (CH₂ wag), ~650 (C-Br stretch) |
| 1,2-bis(4-fluorophenoxy)ethane | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1500 (Ar C=C), ~1210 (Ar-O-C stretch), ~1100 (C-F stretch) |
| Vinyl Bromide | ~3080 (Vinyl C-H), ~1600 (C=C stretch), ~900 (Vinyl C-H bend) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 s.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method. For liquid samples, a thin film between salt plates can be used.
-
FT-IR Acquisition:
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of impurities in this compound synthesis.
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: An overview of the analytical workflow for impurity characterization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Vinyl bromide(593-60-2) 1H NMR [m.chemicalbook.com]
- 9. gcms.cz [gcms.cz]
Impact of solvent choice on 1-(2-Bromoethoxy)-4-fluorobenzene reactivity
Welcome to the technical support center for 1-(2-Bromoethoxy)-4-fluorobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
A1: The primary reactive site is the ethyl bromide moiety. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound an excellent alkylating agent for introducing a 2-(4-fluorophenoxy)ethyl group. The C-Br bond in the bromoethoxy group is significantly more reactive towards nucleophilic substitution than the C-F bond on the aromatic ring under typical conditions.
Q2: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2) for this compound?
A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are generally preferred for reactions with this compound as they favor the SN2 mechanism. They can solvate the cation of the nucleophile's salt, which enhances the reactivity of the anionic nucleophile. This leads to a faster bimolecular reaction.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can decrease the rate of SN2 reactions. They solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity. While they can favor SN1 reactions by stabilizing carbocation intermediates, for a primary bromide like this, the SN1 pathway is generally disfavored.
Q3: What are the most common side reactions when using this compound?
A3: The most common side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction. This is particularly prevalent when using sterically hindered or strongly basic nucleophiles. The use of high temperatures can also favor elimination. Another potential side reaction, though less common with this primary bromide, is the reaction of the nucleophile with the solvent if the solvent is reactive.
Q4: Can this compound be used in Williamson ether synthesis?
A4: Yes, this compound is an ideal reagent for the Williamson ether synthesis to form ethers.[1] It acts as the electrophile (alkyl halide) that reacts with an alkoxide or phenoxide nucleophile.
Troubleshooting Guides
Low Yield of Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solvent choice: The solvent may be inhibiting the reaction (e.g., a protic solvent for an SN2 reaction). | 1. Increase nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or phenol), convert it to its conjugate base (alkoxide or phenoxide) using a suitable base (e.g., NaH, K₂CO₃). 2. Increase temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. 3. Change solvent: Switch to a polar aprotic solvent like DMF or acetone to enhance the SN2 reaction rate. |
| Formation of multiple products | 1. Competing elimination reaction: The nucleophile is acting as a base, causing elimination. 2. Reaction with solvent: The nucleophile or starting material may be reacting with the solvent. | 1. Use a less basic nucleophile: If possible, choose a nucleophile that is less basic but still sufficiently nucleophilic. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. 3. Use a non-reactive solvent: Ensure the solvent is inert under the reaction conditions. |
| Product is difficult to isolate | 1. Incomplete reaction: The presence of starting material complicates purification. 2. Formation of soluble byproducts: Side products may have similar solubility to the desired product. | 1. Monitor reaction to completion: Use TLC or LC-MS to ensure all starting material is consumed. 2. Optimize work-up procedure: Employ different extraction solvents or use column chromatography for purification. |
Data Presentation
The choice of solvent significantly impacts the yield of nucleophilic substitution reactions with this compound. The following table summarizes expected outcomes based on experimental data with similar substrates and general principles of SN2 reactions.
| Solvent | Base | Nucleophile | Temperature | Yield | Reference/Comment |
| Acetone | K₂CO₃ | Substituted Phenol | Reflux | ~40% | A documented yield for a similar Williamson ether synthesis.[2] |
| DMF | K₂CO₃ / Cs₂CO₃ | Substituted Phenol | 70-120°C | Potentially Higher | Suggested as an alternative to acetone to improve yield.[2] Cesium carbonate is more soluble and can be more effective. |
| Acetonitrile | K₂CO₃ | Amine | Room Temp - Reflux | Good to Excellent | A common polar aprotic solvent that effectively promotes SN2 reactions. |
| Ethanol | NaOEt | Ethanol | Reflux | Low to Moderate | A polar protic solvent which can lead to slower SN2 rates and potential for solvolysis side products. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with a Substituted Phenol in Acetone
This protocol is adapted from a procedure for a similar Williamson ether synthesis.[2]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the substituted phenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Impact of solvent choice on reaction pathway.
References
Base selection for efficient deprotonation in 1-(2-Bromoethoxy)-4-fluorobenzene reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for efficient deprotonation in reactions involving 1-(2-Bromoethoxy)-4-fluorobenzene. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most probable site of deprotonation on this compound?
The most likely site for deprotonation is the aromatic proton ortho to the 1-(2-Bromoethoxy) group. This is due to a phenomenon known as Directed ortho-Metalation (DoM). The alkoxy group (-OR) is a stronger directing group than the fluorine atom, guiding the organometallic base to deprotonate the adjacent position on the benzene ring.[1][2][3]
Q2: Which bases are recommended for the deprotonation of this compound?
Strong organolithium bases are typically required for the efficient deprotonation of aryl ethers. The most common choices include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).[2][4][5] Hindered lithium amide bases such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP) can also be effective and may offer better selectivity in the presence of sensitive functional groups.[4][6]
Q3: What are the key factors to consider when selecting a base?
The choice of base depends on several factors:
-
Basicity: The base must be strong enough to deprotonate the aromatic ring. Organolithium reagents are generally more basic than lithium amides.[4][5]
-
Steric Hindrance: A more hindered base like t-BuLi or LDA may exhibit higher regioselectivity.
-
Nucleophilicity: Highly nucleophilic bases like n-BuLi could potentially react with the bromoethoxy side chain. Using a less nucleophilic base like LDA can minimize this side reaction.[6]
-
Reaction Temperature: To avoid side reactions, these deprotonations are typically carried out at low temperatures, such as -78 °C.[7][8]
Q4: What are the potential side reactions to be aware of?
Several side reactions can occur during the deprotonation of this compound:
-
Reaction with the bromoethoxy side chain: The organolithium base could perform a nucleophilic attack on the bromine atom, leading to elimination (ethylene formation) or other undesired products.
-
Halogen-metal exchange: The base could exchange with the bromine on the aromatic ring, although this is less likely than deprotonation of the ortho-proton.
-
Benzyne formation: Under harsher conditions (e.g., higher temperatures), elimination of the fluorine and an adjacent proton could lead to a reactive benzyne intermediate.[9]
-
Anionic Fries Rearrangement: While more common with carbamates, a rearrangement involving the migration of the ether group is a possibility, though less likely under standard DoM conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no deprotonation | The base is not strong enough. | Switch to a stronger base (e.g., from LDA to s-BuLi or t-BuLi). |
| The reaction temperature is too high, leading to base decomposition. | Ensure the reaction is maintained at a low temperature (e.g., -78 °C). | |
| Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Formation of multiple products | Side reactions are occurring. | Use a more sterically hindered and less nucleophilic base (e.g., LDA or LiTMP). Lower the reaction temperature. |
| The reaction was allowed to warm up prematurely. | Maintain the low temperature throughout the addition of the base and the subsequent electrophilic quench. | |
| Reaction with the bromoethoxy side chain | The base is too nucleophilic. | Use a non-nucleophilic, sterically hindered base like LDA or LiTMP.[6] |
| The reaction temperature is too high. | Perform the reaction at -78 °C. |
Quantitative Data Summary
The selection of a suitable base is critical for achieving high yields in ortho-metalation reactions. The following table summarizes the pKa values of the conjugate acids of common bases used for deprotonation. A higher pKa value indicates a stronger base.
| Base | Abbreviation | pKa of Conjugate Acid | Typical Reaction Temperature |
| n-Butyllithium | n-BuLi | ~50 | -78 °C |
| sec-Butyllithium | s-BuLi | ~51 | -78 °C |
| tert-Butyllithium | t-BuLi | ~53 | -78 °C |
| Lithium diisopropylamide | LDA | ~36 | -78 °C |
| Lithium tetramethylpiperidide | LiTMP | ~37 | -78 °C |
Note: pKa values are approximate and can vary with the solvent and temperature.
Experimental Protocols
General Protocol for Directed ortho-Metalation of this compound:
This is a generalized procedure and may require optimization for specific applications.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of the chosen organolithium base (e.g., n-BuLi, 1.1 equivalents) in a suitable solvent (e.g., hexanes) to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) to the solution at -78 °C and stir for an additional 1-3 hours.
-
Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the directed ortho-metalation of this compound.
Caption: Decision tree for selecting a suitable base for deprotonation.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. mt.com [mt.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Monitoring 1-(2-Bromoethoxy)-4-fluorobenzene Alkylations
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of alkylation reactions involving 1-(2-Bromoethoxy)-4-fluorobenzene.
General Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the progress of an alkylation reaction with this compound?
A1: The choice of method depends on the specific nucleophile, reaction conditions, and available equipment. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the presence of starting materials and the formation of the product. It is simple, fast, and requires minimal sample.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for monitoring volatile compounds. It can separate and identify starting materials, products, and byproducts, providing both qualitative and quantitative data.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of a wide range of compounds, especially those that are not sufficiently volatile for GC. It is highly reproducible and can be used to determine the purity of the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture. It can be used to confirm the structure of the product and, with appropriate standards, for quantitative analysis (qNMR).
Q2: How do I properly take a sample from my reaction mixture for analysis?
A2: To ensure an accurate representation of your reaction's progress:
-
Ensure the reaction mixture is well-stirred to guarantee homogeneity.
-
Using a clean glass capillary or pipette, withdraw a small aliquot (e.g., a few microliters).
-
Immediately "quench" the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate, dichloromethane). This prevents further reaction after sampling. For reactions involving a strong base, you may need to add a small amount of a weak acid (like saturated ammonium chloride solution) to neutralize the base before extraction into an organic solvent.[3]
-
The quenched sample can then be directly spotted on a TLC plate or further diluted for GC-MS or HPLC analysis.
Q3: The reaction appears to have stalled (no change in starting material concentration). What are the common causes?
A3: Stalled reactions can be due to several factors:
-
Reagent Integrity: The alkylating agent, nucleophile, or base may have degraded. Bases like sodium hydride (NaH) are particularly sensitive to moisture.[4]
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider cautiously increasing the temperature while monitoring for byproduct formation.
-
Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Inhibitors: Impurities in the starting materials or solvent (especially water) can inhibit the reaction.[4]
Q4: I see multiple new spots on my TLC plate besides the desired product. What could they be?
A4: The formation of multiple products can be attributed to several side reactions:
-
C-alkylation vs. O-alkylation: If your nucleophile is a phenoxide, it is an ambident nucleophile, meaning alkylation can occur on the oxygen (desired) or on the aromatic ring (C-alkylation).[5] Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.[5]
-
Elimination: The base in the reaction could promote the elimination of HBr from this compound to form 1-fluoro-4-(vinyloxy)benzene.
-
Di-alkylation: If the nucleophile has multiple reactive sites, di-alkylation may occur.
Analytical Workflow & Decision Making
The following diagram illustrates a typical workflow for monitoring a reaction and making decisions based on the outcome.
Caption: Decision workflow for reaction monitoring.
Troubleshooting by Technique
Thin-Layer Chromatography (TLC)
TLC is a fast and inexpensive method to get a qualitative snapshot of the reaction.[1][6]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[7] Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Spotting: Dissolve a small amount of your starting nucleophile and this compound for reference spots. Use a capillary tube to spot small, concentrated dots of each sample onto the origin line in their respective lanes.[8]
-
Development: Place the plate in a sealed chamber containing a suitable eluent (solvent system). The eluent level must be below the origin line.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots. Common methods include using a UV lamp (254 nm) or staining with potassium permanganate solution.[7]
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot indicate product formation. The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[1]
| Parameter | Recommended Setting | Purpose |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for a wide range of organic molecules.[8] |
| Eluent System | Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) | Adjust polarity to achieve good separation (Rf of product ideally between 0.25-0.4).[8] |
| Visualization | UV light (254 nm) or Potassium Permanganate stain | Aromatic compounds are often UV-active. Permanganate stain visualizes most organic compounds.[7] |
-
Q: My spots are streaking vertically. Why?
-
A: This is often caused by overloading the sample, which saturates the stationary phase. Try spotting a more dilute sample. Streaking can also occur if the compound is highly polar or acidic/basic; adding a small amount of acetic acid or triethylamine to the eluent can help.
-
-
Q: All my spots (starting material and product) are at the top of the plate (high Rf). What should I do?
-
A: Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 1:1 Hex:EtOAc to 4:1 Hex:EtOAc).
-
-
Q: All my spots remained at the origin (low Rf). What does this mean?
-
A: Your eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., switch from 9:1 Hex:EtOAc to 4:1 Hex:EtOAc).
-
-
Q: I can't see any spots under the UV lamp.
-
A: Not all organic compounds are UV-active. Try using a chemical stain like potassium permanganate, which reacts with most organic compounds to produce a visible spot. Also, ensure you have spotted enough sample.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for separating and identifying volatile components of the reaction mixture.
-
Sample Preparation: Take a quenched aliquot of the reaction mixture and dilute it significantly with a volatile solvent (e.g., dichloromethane or ethyl acetate). A typical dilution is 1:1000.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Separation: The sample is vaporized and travels through a capillary column. Separation occurs based on the boiling points and polarities of the components.
-
Detection: As components elute from the column, they are ionized and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Analysis: Monitor the peak corresponding to your starting material decreasing over time and the peak for your product increasing. The mass spectrum confirms the identity of each peak.
| Parameter | Recommended Setting | Purpose |
| Column | DB-5ms, HP-5ms, or similar nonpolar column | Good general-purpose columns for separating a wide range of organic molecules. |
| Injection Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 50-100°C, ramp at 10-20°C/min to 280-300°C | A temperature gradient is used to elute compounds with different boiling points.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
-
Q: I don't see a peak for my product, which I know is forming based on TLC.
-
A: Your product may not be volatile enough or could be thermally degrading in the hot injector. Consider derivatization to a more volatile analogue or use HPLC instead.
-
-
Q: My peaks are broad or tailing.
-
A: This can be caused by column degradation, active sites in the injector liner, or sample overloading. Try replacing the liner and septum, or injecting a more dilute sample.
-
-
Q: The mass spectrum does not match the expected fragmentation pattern.
-
A: Ensure the instrument is properly calibrated. Co-elution of multiple components can also lead to a mixed mass spectrum. Review the chromatography to ensure the peak is symmetrical and well-resolved.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method suitable for a wide range of products, especially those that are non-volatile or thermally sensitive.[11]
-
Sample Preparation: Dilute a quenched aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Injection: Inject a precise volume (e.g., 5-20 µL) of the filtered sample into the HPLC system.
-
Separation: The sample is passed through a column packed with a stationary phase. A high-pressure pump moves the mobile phase through the column, and separation occurs based on the differential partitioning of components between the two phases.[11]
-
Detection: A detector (commonly a UV-Vis detector) measures the absorbance of the components as they elute from the column.
-
Analysis: Quantify the disappearance of starting material and the appearance of product by integrating the area under their respective peaks in the chromatogram.
| Parameter | Recommended Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A versatile, nonpolar stationary phase for separating moderately polar to nonpolar compounds.[12] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (with 0.1% formic acid or TFA) | A gradient elution, starting with a higher water content and increasing the organic solvent, is often effective.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic compounds absorb UV light. A DAD can acquire a full UV spectrum for each peak.[11] |
-
Q: My peaks are showing significant tailing.
-
A: Peak tailing in reverse-phase HPLC can be caused by secondary interactions between basic analytes and residual silanols on the silica packing. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can mitigate this.[13]
-
-
Q: The retention times are shifting between runs.
-
A: This may be due to changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column. Ensure your solvents are well-mixed and degassed, and allow the column to equilibrate fully before starting a sequence.[2]
-
-
Q: I'm observing a high backpressure.
-
A: High backpressure is typically caused by a blockage in the system, often from particulate matter from unfiltered samples or precipitation of buffer in the mobile phase. Try flushing the system or replacing the in-line filter and guard column.
-
Reaction Pathway Visualization
The diagram below shows the generalized O-alkylation reaction pathway.
Caption: Generalized Williamson ether synthesis pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. edu.rsc.org [edu.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. 1-(2-Bromoethoxy)-4-chlorobenzene | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 1-(2-Bromoethoxy)-4-fluorobenzene vs. 1-(2-Chloroethoxy)-4-fluorobenzene in Nucleophilic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is paramount to optimizing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed, data-driven comparison of the reactivity of two key alkylating agents, 1-(2-bromoethoxy)-4-fluorobenzene and 1-(2-chloroethoxy)-4-fluorobenzene, in nucleophilic substitution reactions. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions involving these two compounds is the nature of the halogen leaving group. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to bromide's lower basicity and greater polarizability, which stabilizes the forming negative charge in the transition state of the reaction. Consequently, This compound exhibits significantly higher reactivity than 1-(2-chloroethoxy)-4-fluorobenzene in typical SN2 reactions. This increased reactivity translates to faster reaction times and often allows for milder reaction conditions, which can be crucial for the stability of complex molecules.
Comparative Reactivity Data
To illustrate this, we can consider a representative SN2 reaction: the alkylation of a secondary amine, such as 1-(2-hydroxyethyl)piperazine, a common step in the synthesis of various pharmaceutical agents, including analogues of fluphenazine.
| Parameter | This compound | 1-(2-Chloroethoxy)-4-fluorobenzene | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[1] |
| Typical Reaction Time | Shorter (e.g., 2-4 hours) | Longer (e.g., 8-12 hours) | Higher reactivity of the bromo-compound leads to faster consumption of starting materials. |
| Optimal Reaction Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 80-100 °C) | The higher energy barrier for C-Cl bond cleavage necessitates more thermal energy. |
| Expected Yield | High | Moderate to High | Faster reaction of the bromo-compound can lead to higher conversion and fewer side products under optimized conditions. However, with extended reaction times and higher temperatures, the chloro-compound can also achieve high yields. |
Reaction Mechanism and Experimental Workflow
The reaction of both this compound and 1-(2-chloroethoxy)-4-fluorobenzene with a nucleophile, such as an amine, proceeds via a classical SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom attached to the halogen, leading to the displacement of the halide ion.
Caption: Generalized SN2 reaction mechanism.
The experimental workflow for comparing the reactivity of the two compounds would involve parallel synthesis under identical conditions, with reaction progress monitored over time.
Caption: Experimental workflow for reactivity comparison.
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of 1-(2-hydroxyethyl)piperazine. These protocols are designed to highlight the differences in reaction conditions required for the two substrates.
Protocol 1: Synthesis of 2-(4-(2-(4-fluorophenoxy)ethyl)piperazin-1-yl)ethan-1-ol using this compound
-
Materials:
-
This compound (1.0 eq)
-
1-(2-Hydroxyethyl)piperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a stirred solution of 1-(2-hydroxyethyl)piperazine and potassium carbonate in acetonitrile, add this compound.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Protocol 2: Synthesis of 2-(4-(2-(4-fluorophenoxy)ethyl)piperazin-1-yl)ethan-1-ol using 1-(2-Chloroethoxy)-4-fluorobenzene
-
Materials:
-
1-(2-Chloroethoxy)-4-fluorobenzene (1.0 eq)
-
1-(2-Hydroxyethyl)piperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
A polar aprotic solvent such as Dimethylformamide (DMF)
-
Optional: a catalytic amount of sodium iodide (NaI) to facilitate the reaction via in situ Finkelstein reaction.
-
-
Procedure:
-
To a stirred solution of 1-(2-hydroxyethyl)piperazine and potassium carbonate in DMF, add 1-(2-chloroethoxy)-4-fluorobenzene.
-
Heat the reaction mixture to 90°C.
-
Monitor the reaction by TLC or LC-MS. A significantly longer reaction time of 8-12 hours is anticipated for complete conversion.
-
Follow steps 4-6 from Protocol 1 for workup and purification.
-
Conclusion
For synthetic applications requiring the alkylation of a nucleophile with a 2-(4-fluorophenoxy)ethyl moiety, This compound is the more reactive and generally preferred reagent . Its use allows for faster reactions and milder conditions, which can be advantageous for preserving sensitive functional groups and improving overall process efficiency. While 1-(2-chloroethoxy)-4-fluorobenzene can also be employed, it necessitates more forcing conditions (higher temperatures and longer reaction times) to achieve comparable results. The choice between these two reagents will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. However, from a purely reactivity standpoint, the bromo-derivative holds a clear advantage.
References
A Comparative Analysis of Leaving Groups in the Synthesis of (2-Haloethoxy)-4-fluorobenzenes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 2-Haloethoxy Precursor for Ether Synthesis.
The Williamson ether synthesis is a cornerstone of organic chemistry, widely employed in the pharmaceutical and materials science industries for the formation of ether linkages. In the synthesis of aryl ethers, such as those derived from 4-fluorophenol, the choice of the alkylating agent—specifically the leaving group on the electrophile—is a critical parameter that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the performance of different halogens (Fluorine, Chlorine, Bromine, and Iodine) as leaving groups in (2-haloethoxy)-4-fluorobenzenes for the purpose of ether synthesis via a nucleophilic substitution reaction.
Executive Summary
The reactivity of the C-X bond (where X is a halogen) in the (2-haloethoxy) moiety towards nucleophilic attack by a phenoxide is the determining factor in the rate and success of the ether synthesis. Based on established principles of nucleophilic substitution (SN2) reactions, the leaving group ability of the halogens follows the trend: I > Br > Cl > F . This trend is inversely related to the basicity of the halide ion, with the weakest base (I⁻) being the best leaving group. Consequently, (2-iodoethoxy)-4-fluorobenzene is expected to be the most reactive, leading to higher yields and shorter reaction times, while the corresponding fluoro- and chloro- derivatives will be significantly less reactive.
Quantitative Comparison of Leaving Group Performance
| Leaving Group | (2-Haloethoxy)-4-fluorobenzene | Expected Relative Reactivity | Reported Yield (%) for Phenol Analogue |
| Iodine | (2-Iodoethoxy)-4-fluorobenzene | Highest | Not Reported |
| Bromine | (2-Bromoethoxy)-4-fluorobenzene | High | Not Reported |
| Chlorine | (2-Chloroethoxy)-4-fluorobenzene | Moderate | 98[1] |
| Fluorine | (2-Fluoroethoxy)-4-fluorobenzene | Lowest | Not Reported |
Note: The yield reported for the chloro-derivative is for the reaction of phenol with 2-chloroethanol to form phenoxyethanol, a closely related transformation.[1] The expected relative reactivity is based on the well-established trend for leaving group ability in SN2 reactions: I > Br > Cl > F.[2]
Reaction Mechanism and Leaving Group Ability
The synthesis of an ether from a (2-haloethoxy)-4-fluorobenzene and a nucleophile (e.g., an alkoxide or phenoxide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key step involves the attack of the nucleophile on the carbon atom bonded to the halogen, leading to the displacement of the halide ion.
The efficiency of this reaction is highly dependent on the stability of the departing halide ion (X⁻). A more stable anion is a better leaving group. The stability of the halide ions increases down the group in the periodic table, which corresponds to a decrease in their basicity.
Experimental Protocols
The following is a general experimental protocol for the Williamson ether synthesis of an aryl ether using a (2-haloethoxy)-4-fluorobenzene derivative. This protocol is based on established procedures for similar reactions.
Synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-4-nitrobenzene
Materials:
-
(2-Chloroethoxy)-4-fluorobenzene (or the bromo- or iodo- analogue)
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 4-nitrophenoxide in situ.
-
To this mixture, add (2-chloroethoxy)-4-fluorobenzene (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the halogen leaving group (expected: I < Br < Cl).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(2-(4-fluorophenoxy)ethoxy)-4-nitrobenzene.
Conclusion and Recommendations
For researchers and drug development professionals, the selection of the appropriate (2-haloethoxy)-4-fluorobenzene precursor is a trade-off between reactivity and cost/availability.
-
(2-Iodoethoxy)-4-fluorobenzene is the most reactive substrate and is recommended for syntheses where high yields and short reaction times are critical, and the cost of the starting material is not a primary concern.
-
(2-Bromoethoxy)-4-fluorobenzene offers a good balance of high reactivity and more moderate cost compared to the iodo- derivative. It is often the preferred choice for general laboratory synthesis.
-
(2-Chloroethoxy)-4-fluorobenzene is a less reactive but more economical option. It may require more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields to the bromo- and iodo- analogues.
-
(2-Fluoroethoxy)-4-fluorobenzene is generally not a suitable substrate for this type of SN2 reaction due to the poor leaving group ability of fluoride and the very strong C-F bond.
Ultimately, the choice of leaving group will depend on the specific requirements of the synthesis, including scale, desired yield, and economic constraints. For initial small-scale and discovery chemistry, the bromo-derivative is often a practical starting point. For process development and large-scale synthesis, a thorough evaluation of the chloro-derivative's performance under optimized conditions may be warranted due to its lower cost.
References
A Comparative Guide to the Reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene and 1-(2-Iodoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(2-bromoethoxy)-4-fluorobenzene and 1-(2-iodoethoxy)-4-fluorobenzene, two halogenated ether derivatives of significant interest in synthetic and medicinal chemistry. The selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities, and this document aims to provide a data-driven comparison to inform such choices. The information presented is based on established principles of organic chemistry and available experimental data for analogous compounds.
Executive Summary
In the realm of nucleophilic substitution reactions, particularly S(_N)2 reactions, the nature of the leaving group is a paramount factor governing reaction rates. When comparing this compound and 1-(2-iodoethoxy)-4-fluorobenzene, the key distinction lies in the halogen atom attached to the ethyl ether side chain. Iodide is an exceptional leaving group compared to bromide. This is primarily attributed to the lower bond dissociation energy of the carbon-iodine bond and the greater stability of the resulting iodide anion. Consequently, 1-(2-iodoethoxy)-4-fluorobenzene is a significantly more reactive alkylating agent than this compound . This enhanced reactivity translates to faster reaction times and potentially higher yields under identical reaction conditions.
Data Presentation: A Quantitative Comparison
Direct experimental kinetic data for the nucleophilic substitution reactions of this compound and 1-(2-iodoethoxy)-4-fluorobenzene are not extensively reported in the peer-reviewed literature. However, the relative reactivity can be confidently inferred from well-established principles and extensive data on analogous primary alkyl halides. The following table summarizes key physical properties that dictate their reactivity and provides estimated relative reaction rates based on data for similar substrates.
| Property | This compound | 1-(2-Iodoethoxy)-4-fluorobenzene | Rationale for Reactivity Difference |
| Molecular Formula | C(_8)H(_8)BrFO | C(_8)H(_8)IFO | Different halogen atom. |
| Molecular Weight | 219.05 g/mol | 266.05 g/mol | Iodo-compound is heavier. |
| Leaving Group | Bromide (Br
| Iodide (I
| Iodide is a better leaving group. |
| C-X Bond Dissociation Energy | ~285 kJ/mol (for C-Br)[1][2] | ~213 kJ/mol (for C-I)[1][2] | The C-I bond is weaker and requires less energy to break.[1][2] |
| Leaving Group Stability | Good | Excellent | The larger, more polarizable iodide ion better stabilizes the negative charge. |
| Estimated Relative S(_N)2 Rate | 1 | >10 | Based on the general trend I > Br in S(_N)2 reactions. Alkyl iodides are generally at least an order of magnitude more reactive than the corresponding bromides. |
Theoretical Framework: The S(_N)2 Reaction Mechanism
The bimolecular nucleophilic substitution (S(_N)2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs. The rate of this reaction is highly sensitive to the nature of the leaving group.
Caption: Generalized S(_N)2 reaction mechanism for the substitution on the ethoxy side chain.
A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group (I > Br > Cl > F). This is because the larger anions (like I
−
) can better distribute the negative charge, making them more stable and weaker bases. The weaker the C-X bond, the lower the activation energy for the S(_N)2 reaction, leading to a faster reaction rate.
Experimental Protocols
The following protocols outline the synthesis of the two compounds and a general method for comparing their reactivity.
Synthesis of this compound
This synthesis is typically achieved via a Williamson ether synthesis.
-
Reactants: 4-Fluorophenol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a polar aprotic solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
To a solution of 4-fluorophenol in the chosen solvent, add the base and stir for a short period to form the phenoxide.
-
Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to yield this compound.
-
Synthesis of 1-(2-Iodoethoxy)-4-fluorobenzene via Finkelstein Reaction
The iodo-derivative can be efficiently synthesized from the bromo-derivative using a Finkelstein reaction.
-
Reactants: this compound, sodium iodide, and acetone.
-
Procedure:
-
Dissolve this compound in acetone.
-
Add a molar excess of sodium iodide.
-
Heat the mixture to reflux. The reaction is driven forward by the precipitation of the less soluble sodium bromide in acetone.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the precipitated sodium bromide.
-
Evaporate the acetone, and the resulting crude 1-(2-iodoethoxy)-4-fluorobenzene can be used directly or further purified if necessary.
-
Comparative Reactivity Study: Etherification with a Nucleophile
A competitive experiment or parallel reactions can be set up to compare the reactivity.
-
Reactants: this compound, 1-(2-iodoethoxy)-4-fluorobenzene, a chosen nucleophile (e.g., sodium phenoxide), a suitable base (if the nucleophile is not already an anion), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Set up two parallel reactions under identical conditions (same concentrations, temperature, and solvent).
-
In one flask, place this compound and the nucleophile.
-
In the second flask, place 1-(2-iodoethoxy)-4-fluorobenzene and the same nucleophile.
-
Stir both reactions at a constant temperature.
-
Monitor the consumption of the starting materials and the formation of the product in both reactions over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
The reaction with 1-(2-iodoethoxy)-4-fluorobenzene is expected to proceed at a significantly faster rate, as evidenced by a more rapid decrease in the concentration of the starting material and a faster increase in the product concentration.
-
Relative rate constants can be determined from the kinetic data.
-
Caption: Workflow for the synthesis and comparative reactivity analysis.
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway
While no specific signaling pathways involving these exact molecules are documented, compounds with similar 4-fluorophenoxy motifs are explored in drug discovery for their potential to interact with biological targets such as enzymes or receptors. The fluorine atom can enhance metabolic stability and binding affinity. The ethoxy linker allows for the attachment of this moiety to other pharmacophores.
The following diagram illustrates a hypothetical scenario where a molecule containing the 4-fluorophenoxyethyl group acts as a ligand to inhibit a receptor's signaling pathway, a common strategy in drug development.
Caption: Hypothetical inhibition of a cell signaling pathway by a ligand.
Conclusion
Based on fundamental principles of organic chemistry, 1-(2-iodoethoxy)-4-fluorobenzene is unequivocally the more reactive of the two compounds in S(_N)2 reactions . This is due to the C-I bond being weaker than the C-Br bond and the iodide ion being a more stable leaving group. For synthetic applications requiring high reactivity and milder reaction conditions, the iodo-derivative is the superior choice. While the bromo-derivative is likely more cost-effective and shelf-stable, its use may necessitate more forcing conditions to achieve comparable results. The choice between the two will ultimately depend on the specific requirements of the synthetic target and the desired reaction efficiency.
References
A Comparative Guide to Fluoroethylating Agents: Evaluating the Efficacy of 1-(2-Bromoethoxy)-4-fluorobenzene and Its Alternatives
For researchers, scientists, and drug development professionals, the introduction of a fluoroethyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The choice of an effective fluoroethylating agent is therefore a critical decision in the synthetic pathway. This guide provides a comprehensive comparison of the potential fluoroethylating agent 1-(2-Bromoethoxy)-4-fluorobenzene against established alternatives, supported by available experimental data.
While this compound presents a structurally plausible candidate for fluoroethylation, a thorough review of the scientific literature reveals a notable absence of its application for this purpose. Its synthesis from 4-fluorophenol and 1,2-dibromoethane is well-documented.[1] However, its utility as a fluoroethylating agent in reactions with common nucleophiles such as phenols, amines, and thiols is not described in readily available scientific literature. This guide, therefore, will focus on a theoretical assessment of its potential in comparison to the proven efficacy of widely-used fluoroethylating agents.
Established Fluoroethylating Agents: A Performance Overview
A variety of reagents have been developed for the introduction of the fluoroethyl moiety. Among the most common are those with sulfonate leaving groups, such as tosylates, mesylates, and nosylates, as well as alkyl halides. 2-[18F]Fluoroethyl tosylate ([18F]FEtOTs) is a particularly well-documented agent due to its extensive use in the synthesis of radiotracers for Positron Emission Tomography (PET).[2][3][4]
The general scheme for fluoroethylation involves the nucleophilic attack of a substrate on the electrophilic fluoroethyl group, with the displacement of a good leaving group.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Reagents for Introducing the 4-Fluorophenoxyethyl Moiety
The 4-fluorophenoxyethyl moiety is a significant structural component in numerous pharmacologically active molecules and functional materials. Its synthesis typically involves the formation of an ether linkage between a 4-fluorophenol precursor and a two-carbon electrophilic or protic unit. The choice of reagent for this transformation is critical and depends on factors such as desired reaction conditions, substrate compatibility, scale, and overall cost-effectiveness. This guide provides an objective comparison of common alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Core Synthetic Strategies
Two primary methodologies dominate the synthesis of 4-fluorophenoxyethyl ethers: the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: This classic S
N2 reaction involves the nucleophilic attack of a 4-fluorophenoxide ion on an ethyl group bearing a suitable leaving group (e.g., halide or sulfonate). The reaction is typically performed under basic conditions to deprotonate the phenol. -
Mitsunobu Reaction: This redox-condensation reaction allows for the direct coupling of 4-fluorophenol with ethanol. It operates under mild, neutral conditions, utilizing a phosphine and an azodicarboxylate as activating agents.[1][2] It is particularly valuable for substrates sensitive to basic conditions.
Comparison of Electrophilic Reagents for Williamson Ether Synthesis
The efficacy of the Williamson ether synthesis is heavily dependent on the quality of the leaving group attached to the ethyl scaffold. The general reactivity trend for common leaving groups in Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions is I > Br > OTs (tosylate) > Cl.
| Reagent/Method | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Halide Alkylation | 2-Chloroethanol | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetonitrile), Heat (80-120°C) | Moderate | Low cost, readily available. | Relatively poor leaving group requires harsher conditions; slower reaction rates. |
| Halide Alkylation | 2-Bromoethanol | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone), Heat (60-100°C) | Good-High | Good compromise between reactivity and cost; more reactive than the chloride. | Higher cost and greater lachrymatory properties than 2-chloroethanol. |
| Sulfonate Alkylation | 2-(Tosyloxy)ethanol | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile), RT to moderate heat | High-Excellent | Excellent leaving group allows for mild reaction conditions and high yields. | Reagent must often be prepared from 2-chloro or 2-bromoethanol; higher overall cost. |
| Mitsunobu Reaction | Ethanol, PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, Dioxane), 0°C to RT | High-Excellent | Very mild, neutral conditions; high yields; useful for sensitive substrates. | Stoichiometric amounts of byproducts (PPh₃=O, hydrazine derivative) can complicate purification; higher reagent cost.[3] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using 2-Bromoethanol
This protocol is a representative procedure for the alkylation of 4-fluorophenol with a haloalcohol.[4]
Materials:
-
4-Fluorophenol (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-fluorophenol, DMF, and potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorophenoxy)ethanol.
Protocol 2: General Procedure for Mitsunobu Reaction
This protocol is adapted from standard Mitsunobu reaction procedures for the formation of aryl ethers.[1][3]
Materials:
-
4-Fluorophenol (1.0 eq)
-
Anhydrous Ethanol (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-fluorophenol, anhydrous ethanol, and triphenylphosphine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add DIAD dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by column chromatography on silica gel. The byproducts can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexane mixture) prior to chromatography.
Visualizations
Caption: General workflow for the Williamson Ether Synthesis.
Caption: Key intermediates in the Mitsunobu Reaction.
Caption: Decision tree for selecting a synthetic method.
References
A Comparative Guide to the Reaction Mechanisms of 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational and experimental comparison of the synthesis of 1-(2-bromoethoxy)-4-fluorobenzene and explores alternative reaction pathways of its precursors. The content is designed to assist researchers in selecting optimal synthetic strategies and understanding the reactivity of this versatile intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis and subsequent reactions are of significant interest for the development of novel compounds. This guide focuses on the computational analysis of its primary synthesis route, the Williamson ether synthesis, and compares this method with other potential reactions of its precursors, such as Suzuki-Miyaura coupling and Grignard reagent formation.
Synthesis of this compound: The Williamson Ether Synthesis
The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-fluorophenol with 1,2-dibromoethane in the presence of a base. This reaction proceeds via an S(_N)2 mechanism.[1][2]
Computational Analysis of the Reaction Mechanism
A hypothetical computational study using Density Functional Theory (DFT) can be employed to elucidate the reaction mechanism. Such a study would typically involve:
-
Reactant and Product Optimization: The geometries of the reactants (4-fluorophenoxide and 1,2-dibromoethane) and the product (this compound) are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search is performed to locate the highest energy point along the reaction coordinate, which corresponds to the S(_N)2 transition state. This involves the backside attack of the 4-fluorophenoxide ion on the carbon atom of 1,2-dibromoethane, leading to the displacement of a bromide ion.[3][4]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to calculate the zero-point vibrational energies (ZPVE).
-
Energy Profile: The energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.
The presence of the fluorine atom on the phenoxide ring is expected to have a modest influence on the nucleophilicity of the oxygen atom through its inductive electron-withdrawing effect. The bromoethoxy group in the product provides a reactive handle for further functionalization.
Experimental Data Comparison
The Williamson ether synthesis of this compound can be compared with a similar reaction involving a different substituted phenol to highlight the influence of the substituents on the reaction outcome.
| Parameter | Synthesis of this compound | Synthesis of tert-butyl (4-(2-bromoethoxy)phenyl)carbamate[5] |
| Starting Phenol | 4-Fluorophenol | tert-butyl 4-hydroxyphenylcarbamate |
| Alkylating Agent | 1,2-Dibromoethane | 1,2-Dibromoethane |
| Base | Not specified, likely K₂CO₃ or NaOH | Potassium carbonate (K₂CO₃) |
| Solvent | Not specified, likely a polar aprotic solvent | Acetone |
| Temperature | Not specified | Reflux |
| Reaction Time | Not specified | 12 hours |
| Yield | 90% | 40% (mono-alkylated product) |
Alternative Reactions of Precursors
The precursor, 1-bromo-4-fluorobenzene, can undergo various other reactions, providing alternative pathways for the synthesis of more complex molecules.[6] Two common examples are the Suzuki-Miyaura coupling and Grignard reagent formation.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between 1-bromo-4-fluorobenzene and a boronic acid.[7][8]
Grignard Reagent Formation
1-bromo-4-fluorobenzene can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[9][10]
Performance Comparison of Alternative Reactions
| Reaction | Reagents | Product Type | Typical Yield |
| Suzuki-Miyaura Coupling | 1-Bromo-4-fluorobenzene, Phenylboronic acid, Pd(OAc)₂, Base | Biaryl | High (often >80%) |
| Grignard Reaction | 1-Bromo-4-fluorobenzene, Mg, followed by an electrophile (e.g., CO₂) | Varies (e.g., Carboxylic acid) | Moderate to High |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorophenol
-
1,2-Dibromoethane
-
Potassium carbonate
-
Acetone
Procedure:
-
Dissolve 4-fluorophenol in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture at reflux for 12 hours.
-
After cooling, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene
Materials:
-
1-Bromo-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate
-
Toluene, Ethanol, Water (solvent mixture)
Procedure: [11]
-
To a dry round-bottom flask, add 1-bromo-4-fluorobenzene, phenylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic fractions.
-
Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Formation of Grignard Reagent from 1-Bromo-4-fluorobenzene
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
Procedure: [12]
-
Ensure all glassware is scrupulously dry.
-
Place magnesium turnings in a dry flask equipped with a reflux condenser.
-
Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes.
-
The resulting Grignard reagent can be used immediately in subsequent reactions.
Visualizations
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 10. Solved 1) This experiment involves the formation of a | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
Spectroscopic Comparison: 1-(2-Bromoethoxy)-4-fluorobenzene and its Williamson Ether Synthesis Product
A detailed analysis of the spectroscopic characteristics of 1-(2-Bromoethoxy)-4-fluorobenzene and its derivative, 1-phenoxy-2-(4-fluorophenoxy)ethane, is presented. This guide provides a comparative view of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by experimental protocols.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive spectroscopic comparison of the starting material, this compound, and a representative product of its reaction, 1-phenoxy-2-(4-fluorophenoxy)ethane, formed via a Williamson ether synthesis. The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and in this context, involves the reaction of this compound with a phenoxide, leading to the formation of a new ether linkage.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 1-phenoxy-2-(4-fluorophenoxy)ethane, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.0-6.8 (m, 4H, Ar-H), ~4.3 (t, 2H, -OCH₂-), ~3.6 (t, 2H, -CH₂Br) |
| 1-phenoxy-2-(4-fluorophenoxy)ethane | ~7.3-6.8 (m, 9H, Ar-H), ~4.2 (m, 4H, -OCH₂CH₂O-) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~158 (d, J=238 Hz, C-F), ~154 (C-O), ~116 (d, J=23 Hz, C-H ortho to F), ~115 (d, J=8 Hz, C-H meta to F), ~68 (-OCH₂-), ~30 (-CH₂Br) |
| 1-phenoxy-2-(4-fluorophenoxy)ethane | ~158 (d, J=238 Hz, C-F), ~158 (C-O), ~154 (C-O), ~129 (Ar-C), ~121 (Ar-C), ~116 (d, J=23 Hz, C-H ortho to F), ~115 (d, J=8 Hz, C-H meta to F), ~114 (Ar-C), ~67 (-OCH₂CH₂O-) |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3100-3000 (C-H, aromatic), ~2950-2850 (C-H, aliphatic), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether), ~1100 (C-F), ~690 (C-Br) |
| 1-phenoxy-2-(4-fluorophenoxy)ethane | ~3100-3000 (C-H, aromatic), ~2950-2850 (C-H, aliphatic), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether), ~1100 (C-F) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | M⁺: 218/220 (due to ⁷⁹Br/⁸¹Br isotopes). Fragments: [M-CH₂CH₂Br]⁺, [M-Br]⁺, [C₆H₄FO]⁺ |
| 1-phenoxy-2-(4-fluorophenoxy)ethane | M⁺: 232. Fragments: [M-OC₆H₅]⁺, [M-OCH₂CH₂OC₆H₄F]⁺, [C₆H₅O]⁺, [C₆H₄FO]⁺ |
Experimental Protocols
Synthesis of 1-phenoxy-2-(4-fluorophenoxy)ethane via Williamson Ether Synthesis
This reaction involves the nucleophilic substitution of the bromide in this compound by a phenoxide ion.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve phenol in the chosen aprotic polar solvent.
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium carbonate) to the solution to generate the sodium or potassium phenoxide in situ.
-
To this mixture, add this compound dropwise with stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a dilute base solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-phenoxy-2-(4-fluorophenoxy)ethane.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using an FTIR spectrometer. Liquid samples were analyzed as a thin film between NaCl or KBr plates. Solid samples were analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The samples were introduced directly or via a gas chromatograph (GC).
Visualization of the Reaction Pathway
The following diagram illustrates the Williamson ether synthesis of 1-phenoxy-2-(4-fluorophenoxy)ethane from this compound.
Caption: Williamson Ether Synthesis Pathway.
A Comparative Guide to Catalyst Performance in Coupling Reactions of 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The substrate 1-(2-bromoethoxy)-4-fluorobenzene is a valuable building block, incorporating a reactive aryl bromide for cross-coupling, a fluorinated aromatic ring common in bioactive molecules, and an ether linkage that can be further functionalized. The selection of an appropriate catalyst is paramount to achieving high yields and reaction efficiency.
This guide provides an objective comparison of the performance of different catalytic systems for the coupling reactions of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data presented is based on analogous and structurally similar substrates to provide a strong predictive framework for catalyst selection.
Yield Comparison of Catalytic Systems
The following table summarizes the yield of coupling reactions for substrates structurally similar to this compound, providing a comparative overview of different catalyst systems.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | - | Excellent |
| G-COOH-Pd-10 | - | - | - | 70-110 | 3-48 | up to 100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 150 | 0.17-0.5 | 56-89 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | H₂O | - | - | High |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | rt | 0.5-18 | up to 97 |
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols are based on reactions with structurally similar aryl bromides and can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Catalyst System: Palladium(II) acetate with Triphenylphosphine ligand.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water to the reaction mixture.
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction to 90 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the coupling of an aryl bromide with an amine.
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) with XPhos ligand.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 150 °C), often with microwave irradiation for rapid heating.[1]
-
Stir for the specified time (e.g., 10-30 minutes) until the reaction is complete.[1]
-
After cooling, quench the reaction, extract the product with an appropriate organic solvent, and wash the organic phase.
-
Dry, concentrate, and purify the product as described in the Suzuki-Miyaura protocol.
Sonogashira Coupling Protocol
This protocol describes the copper-free coupling of an aryl bromide with a terminal alkyne.
Catalyst System: [DTBNpP]Pd(crotyl)Cl precatalyst.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.6 eq.)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel under an argon atmosphere, add [DTBNpP]Pd(crotyl)Cl.
-
Add anhydrous DMSO, this compound, the terminal alkyne, and finally TMP.
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the described coupling reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination.
Caption: General workflow for a copper-free Sonogashira coupling.
Conclusion
The choice of catalyst and reaction conditions significantly impacts the outcome of coupling reactions with this compound. For Suzuki-Miyaura reactions, both traditional palladium acetate systems and modern heterogeneous catalysts like palladium nanoparticles on graphene oxide show high efficacy. In Buchwald-Hartwig aminations, the use of bulky phosphine ligands such as XPhos with a strong base under microwave irradiation can lead to rapid and high-yielding C-N bond formation.[1] For Sonogashira couplings, modern air-stable palladium precatalysts can facilitate the reaction at room temperature without the need for a copper co-catalyst, offering a milder and more user-friendly protocol.[2] The provided protocols and workflows serve as a starting point for the optimization of these important transformations in the synthesis of novel compounds.
References
The Untapped Potential of 1-(2-Bromoethoxy)-4-fluorobenzene in Drug Discovery: A Comparative Outlook
The presence of a fluorine atom on the benzene ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Similarly, the bromoethoxy moiety provides a reactive handle for introducing the fluorophenylpharmacophore into a wide array of molecular scaffolds, enabling the synthesis of diverse chemical libraries for biological screening.
Comparative Analysis of Structurally Related Bioactive Compounds
To extrapolate the potential biological activities of derivatives from 1-(2-Bromoethoxy)-4-fluorobenzene, we can analyze the activities of other compounds featuring fluorophenyl and bromo-functionalized moieties. The following table summarizes the biological activities of such compounds, providing insights into the likely therapeutic areas where derivatives of this compound might show promise.
| Compound Class | Key Structural Features | Reported Biological Activity | IC50/MIC Values | Reference Cell Line/Organism |
| Fluorinated Benzofuran Derivatives | Fluorine, Bromine, Ester/Carboxylic Acid Groups | Anti-inflammatory, Anticancer | IC50: 19.5 µM and 24.8 µM | HCT116 (human colorectal carcinoma) |
| Fluorobenzoylthiosemicarbazides | Fluorobenzoyl and Thiosemicarbazide Moieties | Antibacterial | MIC: 7.82 to 31.25 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | 4-Fluorophenyl and Phenylacetamide Core | Anticancer | IC50: 52 µM and 80 µM | PC3 (prostate carcinoma) |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-Fluorophenyl Substitution | Cytotoxic, Antioxidant | IC50: 22.09 µg/mL (cytotoxicity) | A-549 (human lung adenocarcinoma) |
Experimental Protocols for Biological Activity Screening
The evaluation of novel synthesized compounds for their biological activity is a critical step in the drug discovery process. Below are detailed methodologies for key experiments that would be relevant for assessing the potential of derivatives of this compound.
MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., A-549, MCF-7, or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Potential Drug Discovery Pathways
The following diagrams illustrate conceptual workflows and signaling pathways relevant to the discovery and evaluation of novel bioactive compounds.
Caption: A conceptual workflow for drug discovery starting from a novel precursor molecule.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Validating the Structure of 1-(2-Bromoethoxy)-4-fluorobenzene Derivatives: A Comparative Guide Using NMR and MS
The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 1-(2-Bromoethoxy)-4-fluorobenzene, a class of compounds with potential applications in medicinal chemistry and materials science, unambiguous structural validation is critical. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical techniques for this purpose, supported by experimental protocols and data interpretation.
Introduction to Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for elucidating molecular structures. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.[1] For fluorinated compounds, ¹⁹F NMR is a particularly valuable tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3] Mass Spectrometry, on the other hand, determines the mass-to-charge ratio (m/z) of ionized molecules, revealing the molecular weight and elemental composition, and providing structural clues through fragmentation analysis.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (ppm), signal splitting (multiplicity), and integration (relative number of protons).
-
¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments. The chemical shifts provide information about the functional groups present.[6]
-
¹⁹F NMR Spectroscopy : Acquire a one-dimensional fluorine NMR spectrum with proton decoupling. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[7][8] Long-range ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide additional structural information.[3][9]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC) :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules, while Electron Ionization (EI) is often used for more volatile, less polar compounds.[5]
-
Mass Analysis :
-
Full Scan MS : Acquire a full scan spectrum to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.
-
Tandem MS (MS/MS) : Select the molecular ion and subject it to fragmentation. The resulting fragmentation pattern provides valuable information about the different structural components of the molecule.
-
Data Presentation and Interpretation
The following tables summarize the expected NMR and MS data for a representative this compound derivative.
Table 1: Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | 6.9 - 7.1 | Multiplet (dd) | ~ 9.0, 4.5 | 2H |
| H-3', H-5' (Aromatic) | 6.8 - 7.0 | Multiplet (t) | ~ 9.0 | 2H |
| -OCH₂- | 4.2 - 4.4 | Triplet | ~ 6.0 | 2H |
| -CH₂Br | 3.6 - 3.8 | Triplet | ~ 6.0 | 2H |
Table 2: Expected ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' (C-O) | 155 - 158 (d, JCF ≈ 2.5 Hz) |
| C-4' (C-F) | 157 - 160 (d, JCF ≈ 240 Hz) |
| C-2', C-6' (Aromatic CH) | 115 - 117 (d, JCF ≈ 8 Hz) |
| C-3', C-5' (Aromatic CH) | 116 - 118 (d, JCF ≈ 23 Hz) |
| -OCH₂- | 68 - 70 |
| -CH₂Br | 28 - 30 |
Table 3: Expected ¹⁹F NMR Data
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -115 to -125 | Multiplet |
Table 4: Expected High-Resolution MS (HRMS) and Fragmentation Data
| Ion | Calculated m/z (for C₈H₈BrFO) | Fragmentation Ion | Description |
| [M]⁺ | 217.9793 | [M-CH₂Br]⁺ | Loss of bromomethyl radical |
| [M-C₂H₄Br]⁺ | Loss of bromoethyl radical | ||
| [C₆H₄FO]⁺ | Fluorophenoxy cation |
Comparison with Alternative Methods
While NMR and MS are primary tools, other techniques can offer complementary information:
-
Infrared (IR) Spectroscopy : Useful for identifying functional groups, such as the C-O-C ether linkage (around 1250-1000 cm⁻¹) and C-F bond (around 1250-1000 cm⁻¹). It is a quick and inexpensive method but provides limited information on the overall molecular structure compared to NMR.
-
X-ray Crystallography : Provides the definitive, unambiguous 3D structure of a molecule in its solid state. However, it requires a suitable single crystal, which can be challenging to grow. It is not applicable to non-crystalline (amorphous or liquid) samples.
For the validation of this compound derivatives, the combination of NMR and MS is generally sufficient and more broadly applicable than X-ray crystallography.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized this compound derivative.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives is reliably achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. NMR techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, provide a detailed map of the molecular framework and atom connectivity.[3] Mass Spectrometry complements this by confirming the molecular weight and elemental composition and offering insights into the molecule's substructures through fragmentation analysis.[4] Together, these methods provide a comprehensive and conclusive dataset for unambiguous structure determination, a critical step for any further research or application of these compounds.
References
- 1. rsc.org [rsc.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 9. jeolusa.com [jeolusa.com]
A Comparative Guide to the Alkylation Reactions of 1-(2-Bromoethoxy)-4-fluorobenzene for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction kinetics and methodologies for the alkylation of nucleophiles using 1-(2-Bromoethoxy)-4-fluorobenzene. This reagent is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for introducing the 2-(4-fluorophenoxy)ethyl moiety. Due to the limited availability of formal kinetic studies on this specific reagent, this guide will focus on comparing reported reaction conditions and yields from synthetic procedures, which serve as a practical proxy for reaction efficiency and rate. Furthermore, we will present a standardized protocol for conducting rigorous kinetic studies to enable quantitative comparisons.
Comparison of Alkylation Strategies
The primary application of this compound is in the N-alkylation of amines, particularly piperazine and its derivatives. A significant challenge in these reactions is controlling the degree of alkylation to favor the desired mono-alkylated product over the di-alkylated byproduct.[1][2] The choice of reaction conditions and strategy profoundly impacts the product distribution and reaction rate.
Table 1: Comparison of Reaction Conditions for Mono-N-Alkylation of Piperazine with this compound and Alternatives
| Parameter | Direct Alkylation (Unprotected) | Direct Alkylation (Mono-protected) | Reductive Amination (Alternative Route) |
| Alkylation Reagent | This compound | This compound | N/A (uses an aldehyde/ketone) |
| Nucleophile | Piperazine | N-Boc-piperazine | Piperazine |
| Typical Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA[3] | K₂CO₃[2] | N/A (uses a reducing agent) |
| Typical Solvent | DMF, MeCN, DMSO[1][3] | THF, Acetonitrile[1] | DCM, DCE[4] |
| Typical Temperature | 60-80 °C[1] | Room Temperature to Reflux[2] | Room Temperature[4] |
| Key Challenge | Formation of di-alkylated byproduct[1] | Additional protection/deprotection steps | Requires corresponding aldehyde/ketone |
| Strategy for Selectivity | Use of excess piperazine, slow addition of alkylating agent[1] | Use of a protecting group (e.g., Boc)[2] | In-situ formation and reduction of iminium ion[4] |
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of this compound with alternative alkylating agents, a standardized kinetic study is essential. The following protocol outlines a general method for determining the reaction kinetics of N-alkylation.
Protocol: Kinetic Analysis of the N-Alkylation of Piperazine
1. Objective: To determine the rate law and rate constant for the reaction between an alkylating agent (e.g., this compound) and a nucleophile (e.g., N-Boc-piperazine).
2. Materials:
-
This compound
-
Alternative alkylating agent (e.g., 1-(2-Chloroethoxy)-4-fluorobenzene)
-
N-Boc-piperazine
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Base (e.g., Potassium Carbonate)
-
Reaction vials, temperature-controlled reaction block or oil bath, magnetic stirrer
-
GC-MS or HPLC for analysis
3. Procedure: a. Preparation of Stock Solutions: i. Prepare a stock solution of N-Boc-piperazine of known concentration in anhydrous acetonitrile. ii. Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile containing a known concentration of the internal standard. b. Reaction Setup: i. In a series of reaction vials, add a defined volume of the N-Boc-piperazine stock solution and the base. ii. Place the vials in the temperature-controlled block and allow them to equilibrate to the desired reaction temperature (e.g., 60 °C). c. Initiation and Sampling: i. To initiate the reaction, add a defined volume of the pre-heated alkylating agent stock solution to each vial at timed intervals. ii. At specific time points, quench the reaction in individual vials by adding a quenching agent (e.g., a dilute acid solution). d. Analysis: i. Analyze the quenched reaction mixtures by GC-MS or HPLC. ii. Quantify the concentration of the reactant (this compound) and the product by comparing their peak areas to that of the internal standard. e. Data Analysis: i. Plot the concentration of the reactant versus time to determine the reaction order with respect to the alkylating agent. ii. By varying the initial concentration of the nucleophile, determine the reaction order with respect to the nucleophile. iii. From the integrated rate law, calculate the pseudo-first-order or second-order rate constant.
Visualizing Reaction Workflows
General Workflow for a Kinetic Study
References
Comparative cost-analysis of using 1-(2-bromoethoxy)-4-fluorobenzene in synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical decision that balances cost, efficiency, and yield. This guide provides a comparative cost-analysis of using 1-(2-bromoethoxy)-4-fluorobenzene for the introduction of a fluoroethoxy group into molecules, a common structural motif in pharmaceuticals. We will compare its use to alternative synthetic strategies, namely the Williamson ether synthesis and the Mitsunobu reaction, using more fundamental building blocks.
The direct use of this compound offers a streamlined, one-step approach to fluoroethoxylation. However, its higher initial cost necessitates a careful evaluation against multi-step alternatives that utilize cheaper starting materials. This analysis will focus on the synthesis of a key intermediate in the production of pharmaceuticals like vortioxetine and dapagliflozin, providing a practical context for comparison.
Data Presentation: Cost and Reagent Comparison
The following table summarizes the approximate costs of the primary reagents involved in the different synthetic strategies. Prices are based on commercially available information and may vary depending on the supplier, purity, and quantity.
| Reagent | Molecular Weight ( g/mol ) | Typical Purity (%) | Price (USD/g) | Price (USD/mol) |
| This compound | 219.05 | 97 | 112.00[1] | 24535.60 |
| 4-Fluorophenol | 112.11 | 99 | 0.50 | 56.06 |
| 2-Fluoroethanol | 64.06 | 95 | 1.50 | 96.09 |
| 1,2-Dibromoethane | 187.86 | 98 | 0.26[2] | 48.84 |
| Triphenylphosphine (PPh₃) | 262.29 | 99 | 0.23[3] | 60.33 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 95 | 1.60 | 278.64 |
Note: Prices are estimates and subject to change. Bulk pricing may be significantly lower.
Experimental Protocols & Comparative Synthesis
Here we outline the experimental protocols for the synthesis of a fluoroethoxy-aryl ether, a common precursor in drug synthesis, using three different methods.
Method 1: Direct Alkylation using this compound
This method involves the direct reaction of a nucleophile (e.g., a phenol or an amine) with this compound.
Experimental Protocol:
To a solution of the desired phenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. This compound (1.1 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. A typical yield for this type of reaction is in the range of 85-95%.[4]
Method 2: Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide with an alkyl halide. In this case, 4-fluorophenol is converted to its phenoxide and reacted with a 2-fluoroethyl halide.
Experimental Protocol:
Step 1: Preparation of 2-bromoethanol (if not commercially available) 2-Fluoroethanol (1.0 eq) is reacted with a brominating agent such as phosphorus tribromide (0.4 eq) in a suitable solvent like diethyl ether at 0°C. The reaction is slowly warmed to room temperature and stirred for several hours. The mixture is then carefully quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 2-bromoethanol.
Step 2: Etherification To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent like DMF or THF, a strong base such as sodium hydride (1.1 eq) is added portion-wise at 0°C. The mixture is stirred for 30 minutes to form the sodium phenoxide. 2-bromoethanol (1.1 eq) is then added, and the reaction is heated to 60-80°C for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography typically yields the desired ether in 70-85% yield.[5][6]
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. This reaction proceeds with inversion of configuration at the alcohol carbon.
Experimental Protocol:
To a solution of 4-fluorophenol (1.0 eq), 2-fluoroethanol (1.2 eq), and triphenylphosphine (1.5 eq) in a dry aprotic solvent such as THF or dichloromethane at 0°C, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent like diethyl ether or hexanes to precipitate triphenylphosphine oxide, which is removed by filtration. The filtrate is concentrated and the crude product is purified by column chromatography to afford the desired ether. Yields for the Mitsunobu etherification are generally in the range of 60-80%.[7][8][9]
Comparative Analysis
| Feature | Direct Alkylation with this compound | Williamson Ether Synthesis | Mitsunobu Reaction |
| Number of Steps | 1 | 2 (if preparing the haloalkane) | 1 |
| Reagent Cost | High initial cost of the bromoethoxy reagent | Low cost of starting materials | Moderate to high cost of PPh₃ and DEAD/DIAD |
| Typical Yield | High (85-95%) | Good (70-85%) | Moderate to Good (60-80%) |
| Reaction Conditions | Relatively mild (reflux) | Requires strong base, can be sensitive to moisture | Mild, neutral conditions |
| Byproducts | Inorganic salts (easily removed) | Inorganic salts, potential elimination byproducts | Triphenylphosphine oxide (can be difficult to remove) |
| Stereochemistry | Not applicable for this specific synthesis | Not applicable for this specific synthesis | Inversion of configuration at the alcohol |
| Scalability | Good | Good | Can be challenging on a large scale due to byproduct removal |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the three synthetic methods discussed.
Caption: Direct Alkylation Workflow.
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Workflow.
Conclusion
The choice between these synthetic routes is highly dependent on the specific needs of the project.
-
Direct alkylation with this compound is the most straightforward method with high yields, making it an excellent choice for small-scale synthesis or when time and simplicity are the primary concerns, despite the higher initial reagent cost.
-
The Williamson ether synthesis offers a more cost-effective approach for large-scale production due to the lower cost of the starting materials. However, it may require an additional step to prepare the alkyl halide and involves the use of strong, moisture-sensitive bases.
-
The Mitsunobu reaction provides a valuable alternative, particularly when stereochemical inversion is desired or when other functional groups in the molecule are sensitive to the basic conditions of the Williamson synthesis. The main drawback is the cost of the reagents and the potential difficulty in removing the triphenylphosphine oxide byproduct, especially on a large scale.
Ultimately, a thorough evaluation of reagent costs, expected yields, reaction scalability, and the specific requirements of the target molecule will guide the most prudent choice for the synthesis of fluoroethoxy-containing compounds.
References
- 1. H52403.03 [thermofisher.com]
- 2. CN107382679A - The preparation method of Dapagliflozin intermediate - Google Patents [patents.google.com]
- 3. Triphenylphosphine ReagentPlus�, 99 603-35-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-(2-Bromoethoxy)-4-fluorobenzene: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-(2-Bromoethoxy)-4-fluorobenzene, ensuring personnel safety and environmental protection.
The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step procedure for the disposal of this compound, a halogenated organic compound. Adherence to these guidelines is imperative to mitigate risks to personnel and the environment.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Key hazards associated with this chemical include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its associated waste.
II. Personal Protective Equipment (PPE) for Handling and Disposal
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact. |
| Eye Protection | Safety goggles or a face shield are mandatory to protect against splashes. |
| Lab Coat | A standard laboratory coat or a chemical-resistant apron should be worn to protect against skin exposure. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, which is essential for safe handling and spill response.
| Property | Value |
| CAS Number | 332-48-9[1][3] |
| Molecular Formula | C8H8BrFO[1][3] |
| Molecular Weight | 219.05 g/mol [1][3] |
| Melting Point | 58-60 °C[1] |
| Boiling Point | 66 °C @ 0.1 mmHg[1] |
IV. Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[4][5]
1. Waste Segregation and Collection:
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as "Halogenated Organic Waste."[6]
-
Container Requirements: Use a designated, compatible, and properly sealed waste container. Plastic containers are often suitable. The container must be clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Segregation Principles:
2. Spill Management:
In the event of a small spill, follow these steps:
-
Ensure the area is well-ventilated and wear appropriate PPE.
-
Contain the spill and absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[6][8]
3. Decontamination of Empty Containers:
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[5]
-
Decontamination Procedure: Triple rinse the empty container with a suitable organic solvent in which the compound is soluble.
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[5][9]
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste. However, it is crucial to consult your institution's specific guidelines for the disposal of decontaminated chemical containers.[5]
4. Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 332-48-9 [amp.chemicalbook.com]
- 2. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | CAS 332-48-9 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-(2-Bromoethoxy)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(2-Bromoethoxy)-4-fluorobenzene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles should be worn at all times.[1] A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[2] |
| Skin Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[2] For prolonged or direct contact, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3] |
| Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[2] | |
| Full-Coverage Clothing and Shoes | Wear long pants and closed-toe, closed-heel shoes. Avoid polyester or acrylic clothing.[2] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
- Verify that all necessary PPE is available and in good condition.
- Work within a properly functioning chemical fume hood.[4][5]
- Keep away from heat, sparks, and open flames as the compound may be flammable.[3][6]
2. Handling:
- Avoid all personal contact, including inhalation of vapors.
- Wear the appropriate PPE as detailed in the table above.
- Use only non-sparking tools and explosion-proof equipment if there is a risk of ignition.
- Ground and bond containers when transferring the material to prevent static discharge.
- Keep the container tightly closed when not in use.[7]
3. In Case of a Spill:
- Evacuate the immediate area.
- Remove all sources of ignition.[3]
- Wear appropriate PPE, including respiratory protection.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
- Collect the absorbed material and place it into a labeled, sealed container for disposal.
- Wash the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residues and unused product in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) must also be placed in a sealed hazardous waste container.[3]
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal company.[7] Do not pour down the drain.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
